c-Myc inhibitor 5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H46N12 |
|---|---|
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
9-[8-[6-amino-2-(4-methylpiperidin-1-yl)purin-9-yl]octyl]-2-(1-methylpiperidin-4-yl)purin-6-amine |
InChI |
InChI=1S/C30H46N12/c1-21-9-17-40(18-10-21)30-36-26(32)24-29(38-30)42(20-34-24)14-8-6-4-3-5-7-13-41-19-33-23-25(31)35-27(37-28(23)41)22-11-15-39(2)16-12-22/h19-22H,3-18H2,1-2H3,(H2,31,35,37)(H2,32,36,38) |
Clave InChI |
NKNRZZXZADCRPD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide to the Fluorescence-Based Discovery of c-Myc Inhibitor 5
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent methodologies and principles that led to the identification of the lead c-Myc inhibitor compound, designated as 5 . While "c-Myc inhibitor 5" itself is not reported to be a fluorescent molecule, its discovery was enabled by a novel, specially designed fluorescent probe. This document will focus on the core fluorescent properties of this probe, the experimental workflows for its use in high-throughput screening, and the underlying c-Myc signaling pathway it targets.
Introduction to c-Myc as a Therapeutic Target
The c-Myc oncoprotein is a transcription factor that forms a heterodimer with its partner, Max, to regulate the expression of a multitude of genes involved in cell proliferation, growth, and apoptosis.[1] Dysregulation and overexpression of c-Myc are hallmarks of a wide variety of human cancers, making it a critical and highly sought-after target for therapeutic intervention.[2] However, as an intrinsically disordered protein lacking well-defined binding pockets, c-Myc has proven to be a challenging target for direct inhibition by small molecules.[2]
A key strategy to thwart c-Myc's oncogenic activity is to disrupt its crucial interaction with Max, thereby preventing it from binding to DNA and activating its target genes. The development of a fluorescence-based high-throughput screening (HTS) assay has provided a powerful platform to identify novel chemical scaffolds that can achieve this disruption.[3]
The Fluorescent Probe: A Key to Unlocking c-Myc Inhibition
The discovery of lead inhibitor 5 was facilitated by a specially synthesized fluorescent probe, compound 1 , which is derived from the known c-Myc inhibitor scaffold, KJ-Pyr-9.[3][4] This probe was engineered to exhibit a change in its fluorescent signal upon binding to c-Myc, a property that can be exploited in a competition assay to screen for more potent, drug-like inhibitors.
The probe itself exhibits higher affinity for c-Myc and a greater capacity to disrupt the c-Myc/Max-DNA complex than its parent compound.[3] Its mechanism of action involves binding to a critical region of the c-Myc protein, which induces a conformational change that leads to an increase in fluorescence emission.[3]
Fluorescent Properties of the c-Myc Probe
The utility of the fluorescent probe is defined by its spectral characteristics. While specific quantum yield and lifetime data are not detailed in the available literature, the excitation and emission maxima are crucial for designing experimental assays. The probe is based on a 7-diethylamino-4-methylcoumarin (B84069) fluorophore.[3]
| Property | Value | Reference |
| Probe Excitation Max (λex) | 427 nm | [3] |
| Fluorophore (7-diethylamino-4-methylcoumarin) λex | 375 nm | [3] |
| Fluorophore (7-amino-4-methylcoumarin) λex | 339 nm | [3] |
Experimental Protocols
The identification of c-Myc inhibitors using the fluorescent probe involves a series of well-defined biophysical and cellular assays.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This competition assay is the cornerstone for discovering new inhibitor scaffolds. It relies on the principle that a competing compound will displace the fluorescent probe from c-Myc, leading to a measurable decrease in the fluorescence signal.[3]
Objective: To identify small molecules that bind to c-Myc and displace a fluorescent probe.
Materials:
-
Purified c-Myc protein
-
Fluorescent probe 1
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 2% DMSO)
-
384-well or 1536-well black assay plates
-
Test compound library
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of the fluorescent probe 1 and c-Myc protein in the assay buffer.
-
Dispense the c-Myc/probe mixture into the wells of the assay plate.
-
Add the test compounds from the library to the wells at a specified screening concentration. Include a known inhibitor (e.g., 10074-G5) as a positive control and DMSO as a negative control.
-
Incubate the plates at room temperature for a defined period (e.g., 1 hour).[3]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 427 nm).
-
Hits are identified as compounds that cause a significant, dose-dependent decrease in fluorescence, indicating displacement of the probe from c-Myc.[3]
Counter-Screen for Optical Interference
To eliminate false positives, a counter-screen is essential. This step identifies compounds that interfere with the fluorescence signal through non-specific mechanisms.[3]
Objective: To identify compounds that are non-specific chromophores, fluorescence enhancers, or optical interferents.
Protocol:
-
The assay is performed similarly to the primary HTS assay.
-
Fluorescence is measured in the presence of the probe, the hit compound, and c-Myc.
-
A parallel measurement is taken in the absence of c-Myc.
-
The fluorescence value from the wells without c-Myc is subtracted from the value with c-Myc. Compounds that still show a significant signal change are likely artifacts and are eliminated from further consideration.[3]
Signaling Pathways and Visualization
Understanding the cellular context of c-Myc is crucial for appreciating the inhibitor's mechanism of action.
The c-Myc/Max Signaling Pathway
c-Myc requires heterodimerization with Max to bind to specific DNA sequences known as E-boxes within the promoter regions of its target genes. This binding initiates the transcription of genes responsible for driving cell cycle progression and proliferation. Small molecule inhibitors are designed to prevent the formation of this c-Myc/Max heterodimer.
Caption: The c-Myc/Max signaling pathway and the inhibitory mechanism.
High-Throughput Screening Workflow
The process of identifying potent inhibitors from large chemical libraries follows a logical and structured workflow, beginning with the primary fluorescence-based screen.
Caption: Workflow for the discovery of c-Myc inhibitors via HTS.
Conclusion
The identification of the potent c-Myc inhibitor 5 showcases the power of innovative, fluorescence-based screening strategies to tackle challenging "undruggable" targets.[3] While the lead compound itself is not fluorescent, the development of a bespoke fluorescent probe was the critical enabling step in its discovery. This technical guide outlines the fundamental fluorescent properties, experimental protocols, and biological pathways central to this discovery process, providing a framework for researchers engaged in the ongoing effort to develop clinically effective c-Myc inhibitors.
References
- 1. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The c-Myc G-Quadruplex: A Structural and Functional Guide for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a master regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] Direct inhibition of the c-Myc protein has proven challenging. However, a unique regulatory mechanism within the c-Myc promoter offers a promising alternative therapeutic strategy. This mechanism involves the formation of a G-quadruplex (G4), a non-canonical four-stranded DNA structure, in the nuclease hypersensitivity element (NHE) III1 region upstream of the P1 promoter.[3][4] This G4 structure acts as a transcriptional silencer, and its stabilization by small molecules can effectively downregulate c-Myc expression.[5][6] This guide provides a comprehensive overview of the c-Myc G-quadruplex, its structure, function, and the experimental methodologies used to study it, with a focus on its potential as a target for cancer therapy.
c-Myc G-Quadruplex Structure
The G-rich strand of the NHE III1 region of the c-Myc promoter, often referred to as Pu27, can fold into an intramolecular G-quadruplex structure.[6][7] This structure is characterized by the stacking of G-tetrads, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation, typically potassium.[8]
NMR and crystallographic studies have revealed that the c-Myc G-quadruplex predominantly adopts a parallel-stranded topology, where all four G-tracts run in the same direction.[9][10] The core structure consists of three stacked G-tetrads connected by three loops of varying lengths. Several loop isomers have been identified, with the major and most stable form having a 1:2:1 loop arrangement.[11][12] The high-resolution crystal structure of the major quadruplex formed in the NHE III1 region has been determined, providing a detailed model for rational drug design.[10]
Function of the c-Myc G-Quadruplex in Transcriptional Regulation
The formation of the G-quadruplex structure in the c-Myc promoter acts as a transcriptional repressor.[3][6] This silencing effect is achieved by physically obstructing the binding of transcription factors to the promoter region.[5] The transition between the transcriptionally active duplex DNA and the silenced G-quadruplex form is a dynamic process influenced by factors such as negative supercoiling induced during transcription.[4][11]
Some studies, however, suggest a more complex role, where the G4 structure can also positively regulate transcription by recruiting specific transcription factors and chromatin-modifying proteins.[13][14][15] This highlights the intricate nature of G-quadruplex-mediated gene regulation. The stabilization of the c-Myc G-quadruplex by small molecule ligands has been shown to effectively suppress c-Myc transcription, leading to reduced cancer cell proliferation and induction of apoptosis.[5][16]
Signaling Pathways Involving c-Myc
c-Myc is a central node in a complex network of signaling pathways that control cell fate. Its expression is tightly regulated by various upstream signals, and in turn, c-Myc modulates the expression of a vast number of target genes. Understanding these pathways is crucial for developing effective c-Myc-targeting therapies.
Quantitative Data on c-Myc G-Quadruplex Ligands
The development of small molecules that selectively stabilize the c-Myc G-quadruplex is a major focus of anticancer drug discovery. The efficacy of these ligands is often quantified by their binding affinity (dissociation constant, Kd) and their ability to increase the thermal stability of the G-quadruplex (change in melting temperature, ΔTm).
| Ligand Class | Example Ligand | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Reference |
| Porphyrins | TMPyP4 | - | High | [6] |
| Indoloquinolines | Compound 29 | - | 7 °C | [7] |
| Indoloquinolines | Compound 30 | - | 17 °C | [7] |
| Triazole-Indoloquinoline Hybrids | Compounds 31, 32, 33 | - | 13-22 °C | [7] |
| Macrocyclic Phenanthroline | Compound 16 | EC50 = 0.87 µM | 17.2 °C | [7] |
| Imidazole-Purines | Compound 24 | - | 12.8 °C | [16] |
| Perylene Diimide Derivatives | EMICORON (19) | - | 16.4 °C | [16] |
| Carbazole Derivatives | Cz-1 (29) | - | 15.8 °C | [16] |
| Plant Secondary Metabolites | Sanguinarine | Ka = 0.86-7.76 x 106 M-1 | 3.5 °C | [5] |
| Plant Secondary Metabolites | Quercetin | - | 3.0 °C | [5] |
| Designed Peptide | QW10 | 0.05 ± 0.2 µM | - | [17] |
Note: Data is compiled from various sources and experimental conditions may differ. Ka is the association constant. EC50 in this context refers to the concentration required for 50% displacement in a fluorescent intercalator displacement assay.
Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize the c-Myc G-quadruplex and screen for potential ligands.
Experimental Workflow for c-Myc G4 Analysis
Detailed Methodologies
1. Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The characteristic CD spectrum of a parallel G-quadruplex shows a positive peak around 260-265 nm and a negative peak around 240 nm.[5][18]
-
Protocol:
-
Prepare a solution of the c-Myc G-quadruplex-forming oligonucleotide (e.g., Pu27) in a buffer containing a stabilizing cation (typically 10-100 mM KCl or NaCl).[17][18]
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to facilitate G-quadruplex formation.
-
Record the CD spectrum at a controlled temperature (e.g., 25°C) over a wavelength range of 220-320 nm.
-
For thermal melting (Tm) analysis, record the CD signal at a fixed wavelength (e.g., 264 nm) while gradually increasing the temperature. The Tm is the temperature at which 50% of the G-quadruplex is unfolded.[5]
-
To assess ligand binding, repeat the Tm measurement in the presence of the small molecule. An increase in Tm (ΔTm) indicates ligand-induced stabilization.[5][7]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides high-resolution structural information about molecules in solution. For G-quadruplexes, the imino protons of the guanines involved in Hoogsteen base pairing give characteristic signals in the 10.5-12.0 ppm range of the 1H NMR spectrum.[11][19]
-
Protocol:
-
Prepare a concentrated sample (0.1-1.0 mM) of the 15N- or 13C-labeled c-Myc oligonucleotide in a suitable buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0).[11][19]
-
Acquire a series of 1D and 2D NMR experiments (e.g., 1H-1H NOESY, 1H-15N HSQC) to assign the resonances and determine the three-dimensional structure.
-
For ligand binding studies, titrate the G-quadruplex sample with the small molecule and monitor the chemical shift perturbations in the NMR spectra to identify the binding site and determine the binding affinity.[19]
-
3. Fluorescence Resonance Energy Transfer (FRET) Melting Assay
-
Principle: FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore. An oligonucleotide is labeled with a FRET pair at its ends. In the folded G-quadruplex state, the fluorophores are in close proximity, resulting in high FRET. Upon thermal denaturation, the ends move apart, leading to a decrease in FRET.
-
Protocol:
-
Synthesize a c-Myc G-quadruplex-forming oligonucleotide with a donor fluorophore (e.g., FAM) at one end and an acceptor (e.g., TAMRA) at the other.
-
In a multi-well plate, prepare solutions of the labeled oligonucleotide in a suitable buffer with and without the test compound.
-
Use a real-time PCR instrument to monitor the fluorescence of the donor as the temperature is gradually increased.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve. The difference in Tm with and without the ligand (ΔTm) indicates the extent of stabilization.[7][20]
-
4. PCR Stop Assay
-
Principle: DNA polymerase is stalled by the stable G-quadruplex structure on a template strand, leading to the termination of DNA synthesis. The stabilization of the G-quadruplex by a ligand enhances this polymerase arrest.[21][22]
-
Protocol:
-
Design a DNA template containing the c-Myc G-quadruplex forming sequence and a primer that binds upstream.
-
Perform a primer extension reaction using a DNA polymerase (e.g., Taq polymerase) in the presence of dNTPs and varying concentrations of the test ligand.
-
Analyze the reaction products on a denaturing polyacrylamide gel.
-
The appearance of a truncated product corresponding to the position of the G-quadruplex indicates its formation and stabilization by the ligand.[9][23]
-
5. Luciferase Reporter Assay
-
Principle: This cell-based assay measures the activity of the c-Myc promoter. A reporter vector is constructed where the luciferase gene is under the control of the c-Myc promoter containing the G-quadruplex forming sequence. A decrease in luciferase activity in the presence of a G-quadruplex-stabilizing ligand indicates transcriptional repression.[4][24][25]
-
Protocol:
-
Transfect cultured cells (e.g., cancer cell lines) with the c-Myc promoter-luciferase reporter construct. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.[25]
-
Treat the transfected cells with the test compound at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates that the compound inhibits c-Myc promoter activity.[4][26]
-
Conclusion and Future Directions
The G-quadruplex in the c-Myc promoter has emerged as a validated and highly attractive target for the development of novel anticancer therapeutics. The stabilization of this non-canonical DNA structure offers a unique strategy to downregulate the expression of a notoriously "undruggable" oncoprotein. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of new c-Myc G-quadruplex-interactive compounds.
Future research will likely focus on improving the selectivity of G-quadruplex ligands, as the human genome contains numerous potential G-quadruplex-forming sequences. A deeper understanding of the cellular factors that regulate c-Myc G-quadruplex formation and resolution will also be crucial for the development of more effective therapeutic strategies. The continued application of advanced biophysical and cell-based techniques will undoubtedly accelerate the translation of c-Myc G-quadruplex-targeting agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. G-quadruplex structural motifs modulate protein–RNA interactions within the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence for a G-quadruplex in a promoter region and its targeting with a small molecule to repress c-MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Crystal structure of the major quadruplex formed in the promoter region of the human c-MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-MYC promoter G-quadruplex formed at the 5′-end of NHE III1 element: insights into biological relevance and parallel-stranded G-quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. G-quadruplex DNA structure is a positive regulator of MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
Preclinical Studies of c-Myc Inhibitor 10074-G5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies conducted on 10074-G5, a small molecule inhibitor of the c-Myc oncoprotein. The c-Myc protein is a critical transcription factor that is frequently overexpressed in a wide range of human cancers, playing a pivotal role in cell proliferation, differentiation, and apoptosis.[1][2] Consequently, it is a significant target for cancer therapy.[3][4] The inhibitor 10074-G5 functions by directly interfering with the essential dimerization of c-Myc with its partner protein, Max, a process required for its transcriptional activity.[2][5] This document summarizes key quantitative data, details experimental protocols from published studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
10074-G5 is a small molecule, chemically identified as 7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine, that binds to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc.[5] This binding event distorts the conformation of this domain, thereby preventing its heterodimerization with Max.[5] The c-Myc/Max heterodimer is the transcriptionally active complex that binds to specific DNA sequences (E-boxes) in the promoter regions of target genes to regulate their expression.[6] By inhibiting the formation of this complex, 10074-G5 effectively abrogates the transcriptional functions of c-Myc.[2][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of 10074-G5.
Table 1: In Vitro Cytotoxicity of 10074-G5
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Daudi | Burkitt's Lymphoma | 15.6 ± 1.5 | 72 | MTT |
| HL-60 | Myelocytic Leukemia | 13.5 | 72 | MTT |
Data sourced from references[1][5].
Table 2: In Vitro Pharmacodynamics of 10074-G5 in Daudi Cells
| Parameter | Value | Time Point | Method |
| Inhibition of c-Myc/Max Dimerization | ~75% | 4 h | Co-immunoprecipitation & Western Blot |
| Decrease in Total c-Myc Protein | 70% | 24 h | Western Blot |
| Peak Intracellular Concentration | >20 nmoles/10⁸ cells | 4-8 h | HPLC |
Data sourced from references[1][5].
Table 3: In Vivo Pharmacokinetics of 10074-G5 in Mice
| Parameter | Value | Dosing | Animal Model |
| Peak Plasma Concentration (Cmax) | 58 µM | 20 mg/kg i.v. | C.B-17 SCID mice with Daudi xenografts |
| Plasma Half-life (t1/2) | 37 min | 20 mg/kg i.v. | C.B-17 SCID mice with Daudi xenografts |
| Peak Tumor Concentration | 5.6 µM | 20 mg/kg i.v. | C.B-17 SCID mice with Daudi xenografts |
Data sourced from references[1][5][7].
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Daudi (Burkitt's lymphoma) and HL-60 (myelocytic leukemia) cells, known for c-Myc overexpression, were utilized.[1]
-
Treatment: Cells were incubated with varying concentrations of 10074-G5 for 72 hours.[1]
-
Procedure: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell proliferation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated, representing the concentration of 10074-G5 required to inhibit cell growth by 50%.[1]
c-Myc/Max Dimerization Assay (Co-immunoprecipitation and Western Blot)
-
Cell Culture and Lysis: Daudi cells were treated with 10 µM 10074-G5. Following treatment, whole-cell lysates were prepared.[1]
-
Immunoprecipitation: The cell lysates were subjected to immunoprecipitation using an antibody specific for either c-Myc or Max. This step pulls down the target protein along with any interacting partners.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both c-Myc and Max to detect the presence and quantity of the heterodimer.[1]
In Vivo Efficacy and Pharmacokinetic Studies
-
Animal Model: C.B-17 severe combined immunodeficient (SCID) mice were used, bearing Daudi cell line xenografts.[5]
-
Dosing Regimen: For efficacy studies, mice were treated with 20 mg/kg of 10074-G5 intravenously for five consecutive days.[5] For pharmacokinetic studies, a single intravenous dose of 20 mg/kg was administered.[1]
-
Sample Collection: For pharmacokinetic analysis, plasma and tumor tissue were collected at specified time points ranging from 5 to 1440 minutes post-injection.[1]
-
Analysis: The concentration of 10074-G5 in the collected samples was determined using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). Metabolites were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of 10074-G5 action, preventing c-Myc/Max dimerization.
Experimental Workflow for Preclinical Evaluation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scbt.com [scbt.com]
- 3. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 5. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to c-Myc Inhibitor 5 (DA3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
c-Myc, a potent proto-oncogene, is a critical transcription factor that is frequently dysregulated in a majority of human cancers. Its role in driving cellular proliferation, growth, and metabolism has made it a prime target for therapeutic intervention. However, the intrinsically disordered nature of the c-Myc protein has posed significant challenges to the development of effective small molecule inhibitors. This technical guide provides a comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 5, also known as DA3. This molecule represents a promising class of fluorescent, long-chain-bridged bispurines that selectively target the G-quadruplex structure in the promoter region of the c-Myc gene, leading to the downregulation of its expression. This document details the alternative names and synonyms of this compound, its mechanism of action, and provides a foundation for further research and development.
Alternative Names and Synonyms
The compound primarily referred to as This compound is also identified by the following synonym:
Additionally, it can be identified by its commercial catalog number:
-
HY-145843
While extensive searches have been conducted, other distinct synonyms are not widely documented in publicly available literature. For clarity and consistency, this guide will use the designation "this compound (DA3)".
Mechanism of Action: Targeting the c-Myc G-Quadruplex
This compound (DA3) exerts its inhibitory effect on c-Myc expression through a unique mechanism that involves the stabilization of a secondary DNA structure known as a G-quadruplex (G4).[1]
The c-Myc Promoter G-Quadruplex
The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure. This G4 structure acts as a silencer element, repressing the transcription of the c-Myc gene. In normal cellular processes, there is a dynamic equilibrium between the G-quadruplex and the standard double-stranded DNA. In cancer cells where c-Myc is overexpressed, this equilibrium is often shifted away from the G4 structure, allowing for rampant transcription.
Stabilization by this compound (DA3)
This compound (DA3) is a fluorescent, long chain-bridged bispurine that selectively binds to and stabilizes the c-Myc G-quadruplex.[1] This stabilization locks the promoter in its repressive conformation, thereby inhibiting the binding of transcription factors and effectively shutting down the expression of the c-Myc oncogene. A key attribute of this compound (DA3) is its selectivity for the c-Myc G-quadruplex over G-quadruplexes found in the promoters of other oncogenes, which is crucial for minimizing off-target effects.[1]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Physicochemical Properties and Quantitative Data
The following table summarizes the known quantitative data for this compound (DA3). Further detailed experimental data would be required from the primary literature for a more exhaustive compilation.
| Property | Value | Reference |
| Binding Affinity (Kd) | 16 µM | [1][2] |
| Mechanism of Action | Selective stabilization of c-MYC G-quadruplex | [1] |
| Key Structural Feature | Long chain-bridged bispurine | [1] |
| Fluorescence | Yes | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound (DA3) are crucial for reproducibility and further development. The following outlines a general workflow based on standard methodologies in the field. The specific details would be found in the primary research publication.
Synthesis and Purification
The synthesis of this compound (DA3) would likely involve a multi-step organic synthesis to construct the bispurine core, followed by the introduction of the flexible hydrocarbon linker. Purification would be achieved using standard techniques such as High-Performance Liquid Chromatography (HPLC).
Structural Characterization
The chemical structure of the synthesized compound would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure its identity and purity.
Biophysical Assays
-
FRET Melting Assay: To determine the ability of DA3 to stabilize the c-Myc G-quadruplex, a Förster Resonance Energy Transfer (FRET) based melting assay would be employed. An increase in the melting temperature (Tm) of the G4 DNA in the presence of the compound indicates stabilization.
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity (Kd) of DA3 to the c-Myc G-quadruplex, SPR analysis would be performed.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to confirm that the G-rich sequence folds into a parallel G-quadruplex conformation and to observe any conformational changes upon ligand binding.
Cellular Assays
-
Quantitative Real-Time PCR (qRT-PCR): To measure the effect of DA3 on c-Myc gene expression, cancer cell lines with high c-Myc expression would be treated with the compound, and the levels of c-Myc mRNA would be quantified using qRT-PCR.
-
Western Blotting: To determine the impact on c-Myc protein levels, cell lysates from treated and untreated cells would be analyzed by Western blotting using an antibody specific for the c-Myc protein.
-
Cell Viability Assays: The anti-proliferative effects of DA3 on cancer cells would be assessed using assays such as the MTT or CellTiter-Glo assay to determine the IC50 value.
Future Directions
This compound (DA3) represents a promising starting point for the development of a new class of c-Myc-targeting therapeutics. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of the bispurine scaffold.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of optimized analogs in preclinical animal models of c-Myc-driven cancers.
-
Mechanism of Selectivity: Deeper investigation into the structural basis of its selectivity for the c-Myc G-quadruplex.
-
Fluorescent Properties: Leveraging the intrinsic fluorescence of the molecule for use as a probe in cellular imaging and diagnostic applications to study c-Myc G-quadruplex dynamics.
This technical guide provides a foundational understanding of this compound (DA3). The unique mechanism of action and favorable selectivity profile of this compound warrant further investigation and position it as a valuable tool and potential therapeutic lead in the ongoing effort to target the "undruggable" c-Myc oncoprotein.
References
The Master Orchestrator of Oncogenesis: An In-depth Technical Guide to the Role of c-Myc in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc proto-oncogene, a pivotal transcription factor, is a central and formidable player in the landscape of human cancers. Its deregulation, observed in a vast majority of tumors, unleashes a potent oncogenic program that drives cellular proliferation, metabolic reprogramming, and genomic instability, while simultaneously thwarting apoptosis and cellular differentiation. This technical guide provides a comprehensive examination of the multifaceted role of c-Myc in tumorigenesis, detailing its molecular mechanisms, the signaling pathways it commands, and its profound impact on the hallmarks of cancer. We present a compilation of quantitative data to illustrate the magnitude of c-Myc's effects, detailed experimental protocols for its study, and visual representations of its complex signaling networks to facilitate a deeper understanding for researchers and professionals in the field of oncology and drug development.
Introduction: c-Myc as a Central Oncogenic Node
The product of the MYC proto-oncogene, c-Myc, is a basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) transcription factor that forms a heterodimer with its obligate partner, Max (MYC-associated factor X).[1] This complex binds to E-box sequences (5'-CACGTG-3') in the promoter regions of target genes, orchestrating a vast transcriptional program.[1] In normal physiological contexts, c-Myc expression is tightly regulated by mitogenic signals and plays a crucial role in cellular growth and proliferation.[2] However, in a multitude of human cancers, its expression becomes deregulated through various mechanisms, including gene amplification, chromosomal translocations, and alterations in upstream signaling pathways, leading to its constitutive activation.[3][4] This aberrant c-Myc activity is a key driver of malignant transformation and tumor maintenance.[2]
Mechanisms of c-Myc Deregulation in Cancer
The tight control over c-Myc expression is frequently lost in cancer through several key mechanisms, leading to its sustained overexpression and oncogenic activity.
Table 1: Frequency of c-Myc Deregulation in Various Human Cancers
| Cancer Type | Frequency of Amplification/Overexpression | References |
| Breast Cancer | 22-32% | [5] |
| Lung Carcinoma (SCLC) | High frequency of amplification | [6] |
| Burkitt's Lymphoma | ~100% (translocation) | [4] |
| Prostate Cancer | Amplification observed | [7] |
| Ovarian Cancer | Amplification observed | [7] |
| Colon Carcinoma | Elevated expression in ~30% | [4] |
This table provides a summary of the reported frequencies of c-Myc deregulation. The exact percentages can vary between studies and subtypes of cancer.
Genetic Alterations
-
Gene Amplification: An increase in the copy number of the MYC gene is a common mechanism for its overexpression in many solid tumors, including breast, lung, and prostate cancers.[3][6]
-
Chromosomal Translocation: In hematological malignancies like Burkitt's lymphoma, the MYC gene is translocated to a highly active immunoglobulin heavy or light chain locus, leading to its constitutive high-level expression.[4]
Upstream Signaling Pathway Activation
Several key signaling pathways converge on c-Myc, regulating its transcription and protein stability. Constitutive activation of these pathways in cancer leads to sustained c-Myc activity.
-
Wnt/β-catenin Pathway: Activation of this pathway leads to the nuclear translocation of β-catenin, which in complex with TCF/LEF transcription factors, directly activates MYC gene transcription.[8]
-
RAS/MAPK Pathway: The RAS-RAF-MEK-ERK signaling cascade results in the phosphorylation of c-Myc at Serine 62, which stabilizes the protein and enhances its transcriptional activity.[2]
-
PI3K/AKT Pathway: This pathway promotes c-Myc protein stability by inhibiting GSK3β, a kinase that phosphorylates c-Myc at Threonine 58, a signal for its degradation.[9]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MYC Deregulation in Primary Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of c-myc overexpression on the growth characteristics of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC Deregulation in Primary Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Bispurine Compounds in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bispurine compounds, characterized by the presence of two purine (B94841) or purine-like scaffolds, have emerged as a promising class of molecules in cancer research. Their structural diversity allows for the targeting of multiple key oncogenic pathways, offering potential advantages in efficacy and overcoming drug resistance. This technical guide provides an in-depth exploration of bispurine compounds, focusing on their mechanisms of action as kinase inhibitors and G-quadruplex stabilizers. We present detailed experimental protocols for their synthesis and evaluation, quantitative data on their anticancer activity, and visualizations of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction
Cancer remains a formidable challenge in global health, necessitating the development of innovative therapeutic strategies. Bispurine compounds, which feature two purine or bioisosteric heterocyclic systems, represent a compelling avenue of investigation.[1] The dual nature of these molecules allows for enhanced binding affinity and the potential to interact with multiple biological targets, a desirable attribute in combating the complexity of cancer.[2] This guide will delve into the core aspects of bispurine compounds in cancer research, with a particular focus on two primary mechanisms of action: kinase inhibition and the stabilization of G-quadruplex DNA structures.
Mechanisms of Action
Kinase Inhibition
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[3] Several bispurine derivatives have been identified as potent kinase inhibitors.
One key target is the Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1 complex , which plays a crucial role in transcriptional regulation.[4] Inhibition of this complex can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, thereby promoting cancer cell death.[4]
Additionally, bispurine compounds have been shown to modulate the c-Raf-MEK-ERK (MAPK) signaling pathway . This cascade is frequently hyperactivated in cancer, driving cell proliferation and survival.[5][6] Bispurines can interfere with this pathway by inhibiting the phosphorylation of key kinases like c-Raf.[5]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another significant target. This pathway is involved in cellular responses to stress and can mediate apoptosis.[1][7] Certain bispurine compounds can induce apoptosis through the activation of the p38 MAPK pathway.[7][8]
G-Quadruplex Stabilization
G-quadruplexes are four-stranded secondary structures that can form in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes like c-MYC and KRAS.[9] The formation and stabilization of these structures can inhibit the transcription of these oncogenes and interfere with telomere maintenance by telomerase, an enzyme active in the vast majority of cancer cells.[10] Bispurine compounds, with their planar aromatic systems, are well-suited to bind to and stabilize G-quadruplexes, thereby exerting an anticancer effect.[2]
Quantitative Data on Anticancer Activity
The in vitro efficacy of bispurine compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a series of symmetrical bis-pyrrolo[2,3-d]pyrimidines and bis-purines, highlighting their activity spectrum.
Table 1: IC50 Values (µM) of Symmetrical Bis-4-chloro-pyrrolo[2,3-d]pyrimidines [11]
| Compound | Linker | A549 (Lung) | HeLa (Cervical) | CFPAC-1 (Pancreatic) | SW620 (Colorectal) |
| 5a | 1,4-bis(oxymethylene)phenyl | >100 | 44.8 | 49.3 | >100 |
| 5b | 4,4'-bis(oxymethylene)biphenyl | 38.4 | 18.2 | 11.2 | 34.6 |
| 5c | 1,6-heptadiyne | >100 | >100 | >100 | >100 |
| 5d | Propargyl ether | >100 | >100 | >100 | >100 |
Table 2: IC50 Values (µM) of Symmetrical Bis-4-piperidine-pyrrolo[2,3-d]pyrimidines [2]
| Compound | Linker | A549 (Lung) | HeLa (Cervical) | CFPAC-1 (Pancreatic) | SW620 (Colorectal) |
| 6a | 1,4-bis(oxymethylene)phenyl | 72.5 | 41.5 | 32.7 | 64.3 |
| 6b | 4,4'-bis(oxymethylene)biphenyl | 25.1 | 20.3 | 17.4 | 22.5 |
| 6c | 1,6-heptadiyne | 65.2 | 48.7 | 35.1 | 55.8 |
| 6d | Propargyl ether | 50.1 | 33.6 | 28.2 | 42.9 |
Table 3: IC50 Values (µM) of Symmetrical Bis-4-pyrrolidine-pyrrolo[2,3-d]pyrimidines [2]
| Compound | Linker | A549 (Lung) | HeLa (Cervical) | CFPAC-1 (Pancreatic) | SW620 (Colorectal) |
| 7a | 1,4-bis(oxymethylene)phenyl | 15.8 | 6.4 | 10.2 | 12.1 |
| 7b | 4,4'-bis(oxymethylene)biphenyl | 12.3 | 8.9 | 7.5 | 9.8 |
| 7c | 1,6-heptadiyne | >100 | >100 | >100 | >100 |
| 7d | Propargyl ether | >100 | >100 | >100 | >100 |
Experimental Protocols
Synthesis of Symmetrical Bis-pyrrolo[2,3-d]pyrimidines
This protocol is adapted from the synthesis of symmetrical bis-pyrrolo[2,3-d]pyrimidines.[2]
Step 1: Synthesis of 2-Azidoethyl-pyrrolo[2,3-d]pyrimidine
-
Dissolve the starting pyrrolo[2,3-d]pyrimidine in dry DMF.
-
Add K2CO3 (1.2 equivalents) and stir the mixture for 1 hour.
-
Add 1,2-dibromoethane (B42909) (1.2 equivalents) and stir for 24 hours at room temperature.
-
Evaporate the solvent to dryness and purify the residue by column chromatography to obtain the 2-bromoethyl derivative.
-
Dissolve the 2-bromoethyl derivative in acetone.
-
Add a solution of NaN3 (4 equivalents) in water dropwise and stir under reflux overnight.
-
Evaporate the solvent, dissolve the residue in ethyl acetate, and extract with brine.
-
Dry the organic layer over MgSO4, filter, and evaporate to yield the 2-azidoethyl-pyrrolo[2,3-d]pyrimidine.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Method A (Conventional): To a solution of the 2-azidoethyl-pyrrolo[2,3-d]pyrimidine (2 equivalents) and the corresponding bis-alkyne (1 equivalent) in a t-BuOH/H2O mixture, add CuSO4·5H2O (0.1 equivalents) and metallic copper powder (0.2 equivalents). Stir the reaction mixture at room temperature for 120 hours.
-
Method B (Ultrasound): In a flask, combine the 2-azidoethyl-pyrrolo[2,3-d]pyrimidine (2 equivalents), the bis-alkyne (1 equivalent), CuSO4·5H2O (0.1 equivalents), and metallic copper powder (0.2 equivalents) in a t-BuOH/H2O mixture. Place the flask in an ultrasonic bath at 80°C and 1000 W for 90 minutes.
-
After the reaction is complete (monitored by TLC), filter the mixture, evaporate the solvent, and purify the residue by column chromatography to obtain the symmetrical bis-pyrrolo[2,3-d]pyrimidine.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12][13]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, CFPAC-1, SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bispurine compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the bispurine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[17][18]
-
Reaction Setup: In a 96-well plate, add the purified kinase, the kinase substrate, and the bispurine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
G-Quadruplex Pull-Down Assay
This assay assesses the interaction of a compound with a specific G-quadruplex-forming DNA sequence.[19]
-
Probe Immobilization: Biotinylated G-quadruplex-forming oligonucleotides are immobilized on streptavidin-coated magnetic beads.
-
Compound Incubation: The beads are incubated with the bispurine compound.
-
Washing: The beads are washed to remove non-specifically bound compounds.
-
Elution: The bound compound is eluted from the beads.
-
Analysis: The eluted compound is analyzed and quantified, for example, by HPLC or mass spectrometry, to determine its binding affinity to the G-quadruplex.
In Vivo Xenograft Mouse Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.[10]
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the bispurine compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor size and body weight are measured regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of bispurine compounds.
Caption: Activation of the p38 MAPK pathway by bispurine compounds leading to apoptosis.
Caption: Inhibition of the c-Raf-MEK-ERK signaling pathway by bispurine compounds.
Caption: Inhibition of CDK9/Cyclin T1-mediated transcription by bispurine compounds.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Bispurine compounds represent a versatile and potent class of molecules with significant potential in cancer therapy. Their ability to target multiple oncogenic pathways, including kinase signaling and G-quadruplex DNA structures, provides a strong rationale for their continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute further studies in this promising area of oncology drug discovery. Future work should focus on optimizing the selectivity and pharmacokinetic properties of bispurine derivatives to translate their preclinical efficacy into clinical success.
References
- 1. Synthesis of symmetrical and unsymmetrical bis(pyrrolo[2,3-d]pyrimidinyl)methanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. p38 MAPK plays an essential role in apoptosis induced by photoactivation of a novel ethylene glycol porphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Bis- and Mono-Pyrrolo[2,3- d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorylation of serine 43 is not required for inhibition of c-Raf kinase by the cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Bis- and Mono-Pyrrolo[2,3-<i>d</i>]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - ProQuest [proquest.com]
- 19. Synthesis, anticancer and antimicrobiological activities of pyrrolo[2,3‐d]pyrimidines | Semantic Scholar [semanticscholar.org]
In Vitro Activity of the c-Myc Inhibitor 10074-G5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the small molecule c-Myc inhibitor, 10074-G5. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the inhibitor's mechanism of action and the methodologies used to characterize it.
Core Mechanism of Action
The oncoprotein c-Myc is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[1] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max, through their respective basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domains.[2] This c-Myc/Max complex then binds to E-box DNA sequences to regulate the expression of target genes.[3]
The small molecule inhibitor 10074-G5 directly targets this crucial protein-protein interaction. It functions by binding to the bHLH-ZIP domain of the c-Myc monomer.[4][5] This binding event induces a conformational change in the c-Myc protein, distorting the domain and thereby preventing its heterodimerization with Max.[4][6] By disrupting the formation of the functional c-Myc/Max heterodimer, 10074-G5 effectively inhibits the transcriptional activity of c-Myc, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells where c-Myc is overexpressed.[7]
Quantitative In Vitro Activity Data
The in vitro efficacy of 10074-G5 has been quantified through various biochemical and cell-based assays. The following tables summarize the key activity parameters of the inhibitor.
| Parameter | Value | Cell Line / System | Citation |
| IC50 | 15.6 ± 1.5 µM | Daudi (Burkitt's lymphoma) | [6][8] |
| 13.5 µM | HL-60 (Promyelocytic leukemia) | [7][8][9] | |
| Binding Affinity (Kd) | 2.8 µM | c-Myc bHLH-ZIP domain | [5][7] |
| Assay | Concentration | Result | Time Point | Cell Line | Citation |
| c-Myc/Max Dimerization | 10 µM | ~75% inhibition | 4 hours | Daudi | [5][6][7] |
| c-Myc Protein Expression | 10 µM | ~40% decrease | 24 hours | Daudi | [5][7] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the simplified signaling pathway of c-Myc and the point of intervention by 10074-G5.
References
- 1. scbt.com [scbt.com]
- 2. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for a c-Myc Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that is deregulated in a significant percentage of human cancers, playing a central role in cell proliferation, growth, metabolism, and apoptosis.[1][2] It exerts its function by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences (E-boxes) in the promoter regions of target genes, driving their transcription.[3] The central role of c-Myc in tumorigenesis makes it a highly attractive target for cancer therapy.[1][4]
Small molecule inhibitors designed to disrupt the c-Myc/Max protein-protein interaction represent a promising therapeutic strategy.[2][4] These inhibitors typically function by binding to the bHLH-ZIP domain of c-Myc, which prevents its heterodimerization with Max.[5][6] Consequently, the transcriptional activity of c-Myc is abrogated, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc.[3][5]
This document provides a comprehensive guide for the use of a generic c-Myc small molecule inhibitor in cell culture, with detailed protocols for evaluating its biological effects. The methodologies described can be adapted for various specific inhibitors that target the c-Myc/Max interaction.
Mechanism of Action
The primary mechanism of action for this class of inhibitors is the disruption of the c-Myc/Max heterodimer.[3][4] By preventing this interaction, the inhibitor effectively blocks the binding of the transcriptionally active complex to the E-boxes of target genes. This leads to the downregulation of genes essential for cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis.[3][5]
References
Application Notes and Protocols for c-Myc Inhibitor Administration in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of c-Myc inhibitors in mice, with a focus on the well-characterized inhibitor 10074-G5. The information compiled here is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of c-Myc inhibition.
Introduction to c-Myc Inhibition
The c-Myc oncoprotein is a transcription factor that is deregulated in a large proportion of human cancers, playing a crucial role in cell growth, proliferation, metabolism, and apoptosis.[1][2] Its activity is dependent on the formation of a heterodimer with its partner protein, Max.[3][4] This interaction allows the c-Myc/Max complex to bind to DNA and activate the transcription of target genes.[5][6] Small molecule inhibitors that disrupt the c-Myc/Max dimerization are therefore a promising strategy for cancer therapy.[1][2]
Several small molecule inhibitors targeting c-Myc have been developed, broadly categorized as direct inhibitors, which prevent the c-Myc/Max interaction, and indirect inhibitors, which modulate c-Myc expression or downstream signaling.[3] This document will primarily focus on direct inhibitors, for which in vivo data in mice is available.
c-Myc Inhibitor Formulations and In Vivo Administration
The in vivo application of c-Myc inhibitors requires careful consideration of the formulation and administration route to achieve effective concentrations at the tumor site. Due to challenges with metabolic stability, dosage and administration protocols are critical for successful experimental outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of various c-Myc inhibitors in mice.
Table 1: In Vivo Dosage and Administration of c-Myc Inhibitor 10074-G5 in Mice
| Parameter | Value | Mouse Model | Reference |
| Dosage | 20 mg/kg | C.B-17 SCID mice with Daudi xenografts | [4][7] |
| Administration Route | Intravenous (i.v.) | C.B-17 SCID mice with Daudi xenografts | [4][7] |
| Treatment Schedule | 5 consecutive days | C.B-17 SCID mice with Daudi xenografts | [7] |
| Treatment Schedule | 10 consecutive days | C.B-17 SCID mice with Daudi xenografts | [8] |
Table 2: Pharmacokinetic Parameters of c-Myc Inhibitor 10074-G5 in Mice
| Parameter | Value | Administration | Reference |
| Plasma Half-Life (t½) | 37 minutes | 20 mg/kg i.v. | [5][7][9] |
| Peak Plasma Concentration (Cmax) | 58 µM | 20 mg/kg i.v. | [5][7][9] |
| Peak Tumor Concentration | ~5.6-5.8 µM | 20 mg/kg i.v. | [5][9] |
Table 3: In Vivo Dosage and Administration of other c-Myc Inhibitors in Mice
| Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| MYCi361 | 50 mg/kg/day | Intraperitoneal (i.p.) | FVB mice with MycCaP tumor grafts | [10] |
| MYCi361 | 55 mg/kg/day | Intraperitoneal (i.p.) | NSG mice with prostate cancer PDX | [10] |
| MYCi975 | 50 mg/kg/day | Not specified | NSG mice with MV-411 AML xenografts | [10] |
| KJ-Pyr-9 | Not specified | Not specified | Myc-amplified human cancer cell xenografts | [11] |
| Mycro3 | Not specified | Oral gavage | Pancreatic ductal carcinoma model | [11] |
Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway and Point of Inhibition
The primary mechanism of direct c-Myc inhibitors like 10074-G5 is the disruption of the c-Myc/Max heterodimer. This prevents the complex from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting their transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc.[3][4][5]
Caption: c-Myc signaling pathway and the mechanism of inhibition.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow to assess the in vivo efficacy of a c-Myc inhibitor involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and target engagement.
Caption: Workflow for in vivo efficacy studies of a c-Myc inhibitor.
Detailed Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment
This protocol describes a general procedure for evaluating the antitumor effects of a c-Myc inhibitor in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., Daudi Burkitt's lymphoma)
-
Immunocompromised mice (e.g., C.B-17 SCID mice)
-
c-Myc inhibitor (e.g., 10074-G5)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture cancer cells under appropriate conditions. Harvest and resuspend cells in a suitable medium for injection. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the c-Myc inhibitor formulation and the vehicle control. Administer the treatment according to the planned dosage and schedule (e.g., 20 mg/kg 10074-G5 intravenously for 5 consecutive days).[7]
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice. Excise the tumors for further analysis.
Protocol 2: Pharmacodynamic Analysis by Co-Immunoprecipitation
This protocol is used to determine if the c-Myc inhibitor disrupts the c-Myc/Max interaction in tumor tissue.[7]
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein A/G agarose (B213101) beads
-
Anti-c-Myc antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Max
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer to extract total protein. Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against Max.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A reduced Max band in the inhibitor-treated samples compared to the control indicates disruption of the c-Myc/Max interaction.
-
Conclusion
The successful in vivo application of c-Myc inhibitors is contingent on overcoming their pharmacokinetic challenges. The provided data and protocols for inhibitors such as 10074-G5 offer a foundational framework for designing and executing preclinical studies. Researchers should carefully consider the specific inhibitor, tumor model, and experimental endpoints to optimize their study design. The development of more metabolically stable analogs remains a key objective in advancing c-Myc inhibitors towards clinical application.
References
- 1. scbt.com [scbt.com]
- 2. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
Application Notes and Protocols for c-Myc Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a pivotal transcription factor that orchestrates a wide array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2][3] Its dysregulation is a hallmark of a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2][4] However, targeting c-Myc has proven challenging due to its nature as a transcription factor lacking a defined enzymatic pocket.[5]
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at evaluating the efficacy of c-Myc inhibitors. The protocols detailed below cover essential in vitro and in vivo assays to characterize the biological effects of potential therapeutic agents targeting c-Myc.
c-Myc Signaling Pathway
c-Myc functions as a global transcriptional regulator.[6] It forms a heterodimer with its partner protein, Max (Myc-associated factor X), and binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of its target genes.[1] This binding can either activate or repress gene transcription, leading to coordinated changes in cellular function.[2] Key signaling pathways, such as MAPK and PI3K, regulate c-Myc's stability and activity.[6][7]
Caption: Simplified c-Myc signaling pathway and point of intervention.
Part 1: In Vitro Assays for c-Myc Inhibitor Efficacy
A crucial first step in evaluating a potential c-Myc inhibitor is to assess its effects on cancer cells in vitro. This involves determining its cytotoxicity, its impact on programmed cell death (apoptosis), and its ability to halt cell cycle progression.
Cell Viability and Cytotoxicity Assays
These assays measure the overall health of a cell population and are fundamental for determining the dose-dependent efficacy of a c-Myc inhibitor.[8] Commonly used methods include tetrazolium reduction assays (MTT, MTS) and resazurin-based assays.[9]
Experimental Workflow:
Caption: Workflow for a typical cell viability assay.
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, Raji) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the c-Myc inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of Resazurin reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Inhibitor X | HeLa | 48 | 5.2 ± 0.4 |
| Inhibitor X | Raji | 48 | 2.8 ± 0.3 |
| Control Drug | HeLa | 48 | 1.5 ± 0.2 |
Apoptosis Assay
c-Myc inhibition is expected to induce apoptosis in cancer cells. The Annexin V/Propidium (B1200493) Iodide (PI) assay is a standard method to detect and quantify apoptosis by flow cytometry.[10][11][12] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity (late apoptotic or necrotic cells).[10][13]
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the c-Myc inhibitor at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.[10][13]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[14] Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.[10]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Inhibitor X (IC50) | 60.3 ± 4.1 | 25.8 ± 3.2 | 13.9 ± 2.5 |
| Inhibitor X (2x IC50) | 35.7 ± 3.8 | 45.2 ± 4.5 | 19.1 ± 3.1 |
Cell Cycle Analysis
c-Myc drives cell cycle progression by regulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3] Inhibition of c-Myc is therefore expected to cause cell cycle arrest, typically at the G0/G1 phase.[15] This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[16][17]
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with the c-Myc inhibitor as described for the apoptosis assay.
-
Harvesting: Harvest the cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or overnight).[18][19]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 2.8 |
| Inhibitor X (IC50) | 68.9 ± 4.5 | 15.2 ± 2.1 | 15.9 ± 2.3 |
| Inhibitor X (2x IC50) | 75.4 ± 5.2 | 10.1 ± 1.8 | 14.5 ± 2.1 |
Part 2: Target Engagement and Downstream Effects
To confirm that the observed cellular effects are due to the inhibition of c-Myc, it is essential to measure the levels of c-Myc protein and the expression of its downstream target genes.
Western Blotting for c-Myc Protein Levels
Western blotting is a standard technique to detect and quantify the amount of a specific protein in a sample.[21] A reduction in c-Myc protein levels following treatment with an inhibitor provides strong evidence of target engagement.[22]
Protocol: Western Blot Analysis of c-Myc
-
Cell Lysis: Treat cells with the c-Myc inhibitor for various time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation.[22] A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative changes in c-Myc protein levels, normalized to the loading control.
Data Presentation:
| Treatment | Time (h) | Relative c-Myc Protein Level (Normalized to β-actin) |
| Vehicle Control | 24 | 1.00 ± 0.05 |
| Inhibitor X (IC50) | 6 | 0.72 ± 0.08 |
| Inhibitor X (IC50) | 12 | 0.45 ± 0.06 |
| Inhibitor X (IC50) | 24 | 0.21 ± 0.04 |
qRT-PCR for c-Myc Target Gene Expression
Quantitative Real-Time PCR (qRT-PCR) is used to measure the mRNA levels of c-Myc and its known downstream target genes.[24][25][26] A successful c-Myc inhibitor should alter the expression of these genes.
Protocol: qRT-PCR Analysis
-
RNA Extraction: Treat cells with the c-Myc inhibitor. Extract total RNA from the cells using a suitable kit or the TRIzol method.[27] Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[24][25][27]
-
Real-Time PCR: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for c-Myc and its target genes (e.g., CCND2, ODC1, TERT), and a fluorescent DNA-binding dye like SYBR Green.[27]
-
Data Analysis: Run the reaction on a real-time PCR machine. The cycle threshold (Ct) values are used to determine the relative expression of the target genes. Normalize the data to a stable housekeeping gene (e.g., GAPDH, ACTB). The ΔΔCt method is commonly used for relative quantification.[27]
Data Presentation:
| Gene | Treatment | Fold Change in mRNA Expression (vs. Vehicle) |
| c-Myc | Inhibitor X (IC50) | 0.35 ± 0.05 |
| CCND2 (Cyclin D2) | Inhibitor X (IC50) | 0.41 ± 0.07 |
| ODC1 | Inhibitor X (IC50) | 0.28 ± 0.04 |
| p21 (CDKN1A) | Inhibitor X (IC50) | 2.5 ± 0.3 |
Part 3: In Vivo Models for c-Myc Inhibition Studies
Validating the efficacy of a c-Myc inhibitor in a living organism is a critical step in preclinical development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[28][29]
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the c-Myc inhibitor at various doses and schedules (e.g., daily intraperitoneal injection). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size limit or for a set duration.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot or qRT-PCR analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| Inhibitor X (10 mg/kg) | 625 ± 95 | 50 |
| Inhibitor X (25 mg/kg) | 310 ± 70 | 75.2 |
Body Weight Changes:
| Treatment Group | Mean Body Weight Change (%) |
| Vehicle Control | +5.2 ± 1.5 |
| Inhibitor X (10 mg/kg) | +4.8 ± 1.8 |
| Inhibitor X (25 mg/kg) | -2.1 ± 2.5 |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 4. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. scielo.br [scielo.br]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Frontiers | Lessons in aging from Myc knockout mouse models [frontiersin.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elearning.unite.it [elearning.unite.it]
- 26. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 28. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 29. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for c-Myc Inhibitors in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a transcription factor that is a master regulator of cell proliferation, growth, and apoptosis.[1][2][3][4] Dysregulation of c-Myc is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention.[2][5] The c-Myc protein itself is a basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) transcription factor that requires heterodimerization with its partner protein, Max, to bind to E-box DNA sequences and activate the transcription of its target genes.[2][6][7] This c-Myc/Max interaction is essential for its oncogenic activity.
Small molecule inhibitors that disrupt the c-Myc/Max protein-protein interaction have emerged as a promising strategy for anti-cancer drug development.[3][8] High-throughput screening (HTS) assays are crucial for the identification of novel c-Myc inhibitors from large compound libraries.[9][10] These assays are designed to be robust, scalable, and sensitive for the detection of molecules that modulate c-Myc activity. This document provides an overview of the application of a representative direct c-Myc inhibitor, here referred to as "c-Myc inhibitor 5," in HTS assays and outlines detailed protocols for its characterization. For the purpose of this application note, we will use the well-characterized c-Myc inhibitor 10074-G5 as a stand-in for "this compound" to provide concrete data and protocols. 10074-G5 is a small molecule that specifically targets the c-Myc/Max interaction.[3][11][12]
c-Myc Signaling Pathway and Point of Inhibition
The c-Myc signaling pathway is a central hub for various cellular processes. Upon activation by mitogenic signals, c-Myc heterodimerizes with Max and drives the transcription of genes involved in cell cycle progression, metabolism, and protein synthesis.[1][2][6] Direct inhibitors, such as 10074-G5, prevent the formation of the c-Myc/Max heterodimer, thereby abrogating its DNA binding and transcriptional activity.[3][11]
Caption: c-Myc signaling pathway and inhibition.
Quantitative Data for c-Myc Inhibitor 10074-G5
The following table summarizes the quantitative data for the representative c-Myc inhibitor, 10074-G5, collated from various studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Binding Affinity (Kd) | 2.8 µM | Purified c-Myc protein | Not Specified | [11][12] |
| IC50 (Transcriptional Activity) | 146 µM | In vitro | Not Specified | [12][13] |
| IC50 (Cell Growth) | 15.6 µM | Daudi (Burkitt's lymphoma) | MTT Assay | [11] |
| IC50 (Cell Growth) | 13.5 µM | HL-60 (Promyelocytic leukemia) | MTT Assay | [11] |
| Inhibition of c-Myc/Max Dimerization | ~75% at 10 µM | Daudi cells | Co-immunoprecipitation | [11][12] |
| Reduction in c-Myc Protein | ~40% at 10 µM (24h) | Daudi cells | Western Blot | [11][12] |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel c-Myc inhibitors involves a primary screen to identify initial hits, followed by a series of secondary and counter-screens to eliminate false positives and characterize the mechanism of action of the confirmed hits.
Caption: High-throughput screening workflow.
Experimental Protocols
Primary High-Throughput Screening: FRET-based c-Myc/Max Interaction Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of the c-Myc/Max interaction.
Principle: This assay measures the proximity of fluorescently labeled c-Myc and Max proteins. When the proteins interact, a FRET signal is generated. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Materials:
-
Purified, recombinant His-tagged c-Myc protein
-
Purified, recombinant GST-tagged Max protein
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well or 1536-well low-volume assay plates
-
Test compounds (e.g., "this compound") dissolved in DMSO
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plates. Include positive controls (no inhibitor) and negative controls (no protein).
-
Prepare a master mix of the FRET donor-labeled anti-His antibody and His-c-Myc in assay buffer.
-
Prepare a separate master mix of the FRET acceptor-labeled anti-GST antibody and GST-Max in assay buffer.
-
Dispense the c-Myc/donor mix into the assay plates.
-
Dispense the Max/acceptor mix into the assay plates.
-
Incubate the plates at room temperature for a specified time (e.g., 1-2 hours) to allow for protein interaction and inhibitor binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
Calculate the FRET ratio and determine the percent inhibition for each compound.
Caption: Principle of FRET-based assay.
Secondary Assay: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effect of "this compound" on cancer cells that overexpress c-Myc.[11][14]
Materials:
-
c-Myc-dependent cancer cell line (e.g., Daudi, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[11]
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).[11]
-
Incubate the plate for 72 hours at 37°C.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanistic Assay: Co-Immunoprecipitation (Co-IP)
This protocol is to confirm that "this compound" disrupts the interaction between c-Myc and Max within the cell.[11]
Materials:
-
c-Myc-dependent cancer cell line
-
"this compound"
-
Lysis buffer
-
Anti-c-Myc antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against Max
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with "this compound" or vehicle control for a specified time (e.g., 4-24 hours).
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.[11]
-
Add protein A/G agarose beads to pull down the c-Myc-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Max.[11]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A reduced Max band in the inhibitor-treated sample indicates disruption of the c-Myc/Max interaction.[11]
Conclusion
The protocols and data presented provide a framework for the identification and characterization of c-Myc inhibitors using high-throughput screening and subsequent validation assays. The representative inhibitor, 10074-G5, demonstrates the feasibility of targeting the c-Myc/Max interaction. The described HTS workflow and detailed experimental protocols can be adapted for the screening of large compound libraries to discover novel and potent c-Myc inhibitors for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A c-Myc activation sensor-based high throughput drug screening identifies an anti-neoplastic effect of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescence Microscopy Using c-Myc Inhibitor 5 (DA3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional repressor. Small molecules that can stabilize this G-quadruplex are of significant interest as potential therapeutic agents. c-Myc Inhibitor 5, also known as DA3, is a fluorescent, long-chain-bridged bispurine that selectively targets and stabilizes the c-Myc G-quadruplex. Its intrinsic fluorescence provides a valuable tool for visualizing c-Myc G-quadruplexes within cells, enabling researchers to study their localization, dynamics, and response to therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound (DA3) in fluorescence microscopy studies to investigate its cellular effects and the role of G-quadruplexes in c-Myc regulation.
Data Presentation
The following tables summarize key quantitative data for this compound (DA3) and other relevant fluorescent G-quadruplex probes. This information is essential for designing and interpreting fluorescence microscopy experiments.
Table 1: Photophysical Properties of Selected Fluorescent G-Quadruplex Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| This compound (DA3) | Not Reported | Not Reported | Not Reported | [1] |
| IZCM-1 | ~450 | ~525 | 0.404 (bound to c-MYC G4) | |
| 9CI | 405 | Blue and Green emission | Not Reported | [2] |
| TOR-G4 | 467 | 540 ± 16 | Not Reported | [3] |
Table 2: In Vitro Binding Affinity and Cellular Activity of c-Myc G-Quadruplex Ligands
| Compound | Target | Dissociation Constant (Kd) | IC50 | Cell Line | Reference |
| This compound (DA3) | c-Myc G-Quadruplex | 16 μM | Not Reported | Not Reported | |
| Quindoline Derivative | c-Myc G-Quadruplex | Not Reported (tight binding) | Not Reported | Cancer cells | [3] |
| ZINC15675948 | c-Myc | 1.08 ± 0.1 µM | Not Reported | CCRF-CEM, MDA-MB-231 | [4] |
| 7594-0037 | c-Myc | Not Reported | 17.8 μM | RPMI-8226 | [5] |
| Nitazoxanide | c-Myc | Not Reported | 10 - 500 nM | Various cancer cell lines | [6] |
| IZCM-1 | c-Myc G-Quadruplex (Pu22) | 2.8 µM | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
c-Myc transcription is regulated by a G-quadruplex-forming region in its promoter. Stabilization of this G-quadruplex structure by ligands like this compound (DA3) inhibits transcription, leading to a decrease in c-Myc protein levels and subsequent downstream effects on cell proliferation and survival.
Experimental Protocols
Protocol 1: Live-Cell Imaging of c-Myc G-Quadruplexes with this compound (DA3)
This protocol describes the visualization of intracellular G-quadruplexes using the fluorescent properties of this compound (DA3).
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
This compound (DA3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Confocal or widefield fluorescence microscope with appropriate filter sets
-
Live-cell imaging chamber (maintaining 37°C and 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound (DA3) Stock Solution: Prepare a stock solution of this compound (DA3) in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Treatment of Cells:
-
Dilute the DA3 stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DA3-containing medium to the cells.
-
Incubate the cells for a specified period (e.g., 2-24 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cellular uptake kinetics of the inhibitor.
-
-
Live-Cell Imaging:
-
Mount the glass-bottom dish or chamber slide onto the stage of the fluorescence microscope equipped with a live-cell imaging chamber.
-
Allow the cells to equilibrate in the chamber for at least 15 minutes before imaging.
-
Determine the optimal excitation and emission wavelengths for DA3 empirically. Based on the properties of similar fluorescent G4 probes, start with excitation around 405 nm or 488 nm and collect emission in the blue-green or green-yellow range.
-
Acquire images using a 40x or 63x oil immersion objective.
-
Capture images of different fields of view to ensure representative data.
-
If performing time-lapse imaging, set the appropriate time intervals and duration to monitor the dynamics of DA3 localization.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity and localization of DA3 within the cells (e.g., nucleus vs. cytoplasm).
-
Analyze the number and intensity of fluorescent foci, which may represent clusters of G-quadruplexes.
-
Protocol 2: Immunofluorescence Co-localization with c-Myc Protein
This protocol allows for the investigation of the spatial relationship between this compound (DA3) and the c-Myc protein.
Materials:
-
Cells treated with this compound (DA3) as described in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against c-Myc
-
Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from DA3)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
After incubation with DA3, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Myc antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Wash the cells twice with PBS.
-
Mount a coverslip onto the dish/slide using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope with separate channels for DA3, the secondary antibody fluorophore, and the nuclear stain.
-
Analyze the co-localization between the DA3 signal and the c-Myc protein signal using appropriate software.
-
Troubleshooting
-
Weak or No Fluorescence Signal:
-
Increase the concentration of this compound (DA3).
-
Increase the incubation time.
-
Optimize the excitation and emission wavelengths for your microscope setup.
-
Ensure the inhibitor has not degraded; store stock solutions properly.
-
-
High Background Fluorescence:
-
Decrease the concentration of DA3.
-
Include additional wash steps after incubation with DA3.
-
Use a phenol (B47542) red-free medium for imaging.
-
-
Phototoxicity:
-
Reduce the laser power and exposure time during imaging.
-
Use a more sensitive detector.
-
Increase the time interval between acquisitions in time-lapse experiments.
-
Conclusion
This compound (DA3) is a valuable tool for studying the role of G-quadruplexes in c-Myc regulation. Its inherent fluorescence allows for direct visualization of its cellular localization and interaction with its target. The protocols provided here offer a framework for conducting fluorescence microscopy experiments to investigate the mechanism of action of this and similar G-quadruplex-stabilizing inhibitors. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective recognition of c-MYC Pu22 G-quadruplex by a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical and structural studies provide a mechanistic basis for recognition of the MYC G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A c-Myc activation sensor-based high throughput drug screening identifies an anti-neoplastic effect of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing c-Myc G-quadruplex Binding: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established biophysical techniques for characterizing the binding of small molecules to the G-quadruplex structure in the promoter region of the c-Myc oncogene. The c-Myc G-quadruplex is a promising target for anticancer drug development, and its stabilization by small molecules can lead to the downregulation of c-Myc expression. The following protocols for Circular Dichroism (CD) spectroscopy, Fluorescence Resonance Energy Transfer (FRET) melting assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are designed to guide researchers in identifying and characterizing potential therapeutic candidates.
c-Myc Signaling Pathway and G-Quadruplex Regulation
The c-Myc proto-oncogene is a crucial regulator of cell proliferation, growth, and apoptosis.[1][2] Its overexpression is implicated in a majority of human cancers. The transcription of the c-Myc gene is regulated by various signaling pathways, including the WNT, MAPK, and TGFβ pathways.[1][3] A key regulatory element in the c-Myc promoter is a guanine-rich sequence that can fold into a G-quadruplex structure.[4][5] Formation of this G-quadruplex acts as a transcriptional repressor, hindering the binding of transcription factors and downregulating c-Myc expression.[4][5] Small molecules that can bind to and stabilize this G-quadruplex structure are therefore of significant interest as potential anticancer therapeutics.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the c-Myc Inhibitor 10074-G5
Audience: Researchers, scientists, and drug development professionals.
Introduction: The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a large proportion of human cancers, making it a prime therapeutic target.[1] c-Myc forms a heterodimer with its partner Max to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and apoptosis.[2] The small molecule 10074-G5 has been identified as an inhibitor of c-Myc.[3] It functions by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc, which distorts its conformation and prevents its essential heterodimerization with Max.[3][4] This inhibition of the c-Myc/Max complex blocks its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells that overexpress c-Myc.[5] These notes provide detailed applications and protocols for utilizing the c-Myc inhibitor 10074-G5 in cancer cell line research.
Data Presentation
The following tables summarize the in vitro efficacy of the c-Myc inhibitor 10074-G5 in various cancer cell lines.
Table 1: IC50 Values of 10074-G5 in Specific Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Daudi | Burkitt's Lymphoma | 15.6 | [3][5] |
| HL-60 | Promyelocytic Leukemia | 13.5 | [3][5] |
| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 | [3] |
Table 2: Effects of 10074-G5 on c-Myc/Max Dimerization and Protein Expression
| Cell Line | Treatment | Duration | Effect | Reference(s) |
| Daudi | 10 µM 10074-G5 | 4 hours | ~75% inhibition of c-Myc/Max dimerization | [5][6] |
| Daudi | 10 µM 10074-G5 | 24 hours | Inhibition of c-Myc/Max dimerization maintained | [6] |
| Daudi | 10 µM 10074-G5 | 24 hours | ~40% decrease in total c-Myc protein expression | [5] |
Signaling Pathway and Mechanism of Action
The primary mechanism of 10074-G5 is the direct disruption of the c-Myc/Max protein-protein interaction. This prevents the formation of a transcriptionally active complex, thereby inhibiting the expression of c-Myc target genes essential for cell cycle progression and survival.[4]
Caption: Simplified c-Myc signaling pathway and the point of intervention for 10074-G5.[3]
Experimental Protocols
Detailed methodologies are provided for key experiments to assess the efficacy of the c-Myc inhibitor 10074-G5.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
Caption: Experimental workflow for an MTT cell viability assay.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Daudi, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Treatment: Prepare serial dilutions of 10074-G5 in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.2%.[4][5] Remove the medium from the wells and add 100 µL of the 10074-G5 dilutions. Include a vehicle control.[5]
-
MTT Addition: Add 20 µL of MTT solution (e.g., 1 mg/mL) to each well and incubate for 4 hours.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6] Shake the plate for 5 minutes.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization
This protocol assesses the ability of 10074-G5 to disrupt the interaction between c-Myc and Max within a cellular context.[3]
Caption: Co-Immunoprecipitation Workflow.[3]
Protocol:
-
Cell Treatment: Culture cells (e.g., Daudi) to a logarithmic growth phase and treat with 10074-G5 (e.g., 10 µM) or a vehicle control for the desired time points (e.g., 4 and 24 hours).[4][6]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.[4]
-
Immunoprecipitation:
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[3][5]
-
Western Blot:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.[4][5]
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.[4][5]
-
Probe the membrane with an anti-Max antibody to detect co-immunoprecipitated Max. A decrease in the Max signal in the 10074-G5 treated sample compared to the control indicates disruption of the c-Myc/Max interaction.[3][4]
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with a c-Myc inhibitor.
Caption: Logical pathway for apoptosis induction via c-Myc inhibition.[4]
Protocol:
-
Cell Seeding and Treatment: Seed cells in culture flasks or plates. Treat the cells with the desired concentrations of 10074-G5 for a specified time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[7]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[7]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
The c-Myc inhibitor 10074-G5 serves as a valuable tool for investigating the biological roles of c-Myc in cancer. By effectively disrupting the c-Myc/Max heterodimer, it allows for the study of downstream effects on cell proliferation, cell cycle, and apoptosis.[4] While its pharmacokinetic properties have presented challenges for in vivo therapeutic development, it remains an indispensable reagent for in vitro research aimed at understanding and targeting c-Myc-driven malignancies.[3][5]
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Using c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that is deregulated in a majority of human cancers.[1] It plays a pivotal role in controlling a vast array of cellular processes including proliferation, growth, metabolism, and apoptosis.[1] The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner, Max, and binding to E-box DNA sequences in the promoter regions of its target genes.[1][2] This interaction drives the expression of genes essential for tumorigenesis, making c-Myc a critical and highly sought-after therapeutic target.[1] However, its characterization as an "undruggable" nuclear protein has presented significant challenges for drug development.[3]
This document provides detailed application notes and protocols for utilizing small molecule inhibitors of c-Myc to study its impact on gene expression. We will focus on two well-characterized direct inhibitors, 10058-F4 and 10074-G5 , which disrupt the c-Myc-Max protein-protein interaction.[1][3][4] Additionally, we will discuss the effects of MK591 , a 5-lipoxygenase (5-Lox) inhibitor that has been shown to downregulate c-Myc expression, offering an alternative approach to studying c-Myc signaling.[5][6]
Mechanism of Action of c-Myc Inhibitors
c-Myc inhibitors can be broadly categorized based on their mechanism of action. Direct inhibitors physically interact with c-Myc to prevent its function, while indirect inhibitors target upstream or downstream components of the c-Myc signaling pathway.
-
Direct Inhibitors (e.g., 10058-F4 and 10074-G5): These small molecules bind to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc.[3] This binding event induces a conformational change that prevents the heterodimerization of c-Myc with its obligate partner, Max.[1][3] Since the c-Myc/Max heterodimer is the transcriptionally active form, its disruption abrogates the ability of c-Myc to bind to E-box sequences and regulate the expression of its target genes.[1][2]
-
Indirect Inhibition (e.g., MK591): Some compounds can affect c-Myc expression or stability without directly binding to the c-Myc protein. MK591, an inhibitor of 5-lipoxygenase (5-Lox), has been shown to strongly inhibit the expression of the c-Myc oncogene in prostate cancer cells.[6] This is achieved through the downregulation of c-Myc at the mRNA and protein levels, leading to a reduction in its nuclear localization and DNA-binding activities.[6]
Data Presentation: Quantitative Effects of c-Myc Inhibitors on Gene and Protein Expression
The following tables summarize the quantitative effects of 10058-F4, 10074-G5, and MK591 on c-Myc target gene and protein expression, as well as their cytotoxic effects on various cancer cell lines.
Table 1: Effect of c-Myc Inhibitors on Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Concentration | Fold Change (mRNA) | Reference |
| 10058-F4 | K562 (Chronic Myeloid Leukemia) | p21 | Not specified | Increased | [7] |
| K562 | p27 | Not specified | Increased | [7] | |
| K562 | GADD45A | Not specified | Increased | [7] | |
| 2008C13 (Ovarian Cancer) | FOXO1, 3, 4 | Not specified | Enhanced | [8] | |
| 2008C13 | p15, p21, p27, GADD45A | Not specified | Increased | [8] | |
| 2008C13 | PUMA, Bim, FasL | Not specified | Upregulated | [8] | |
| 10074-G5 | Daudi (Burkitt's Lymphoma) | c-Myc | 10 µM | ~40% decrease in protein | [9][10] |
| MK591 | LNCaP (Prostate Cancer) | c-Myc | 30 µM | Time-dependent decrease | [11] |
| Prostate Cancer Cells | Cyclin D1, CDK4, Survivin, Aurora kinase, Gemin4, MCM10 | Not specified | Substantially reduced | [6] |
Table 2: Cytotoxicity of c-Myc Inhibitors (IC50 Values)
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| 10058-F4 | Daudi (Burkitt's Lymphoma) | MTT Assay (72h) | 17.8 ± 1.7 µM | [9] |
| 10074-G5 | Daudi (Burkitt's Lymphoma) | MTT Assay (72h) | 15.6 ± 1.5 µM | [9] |
| HL-60 (Promyelocytic Leukemia) | MTT Assay | ~13.5-30 µM | [10][12] | |
| F0909-0073 | D341, HL-60, HT-29 | MTT Assay | 0.209 ± 0.094 to 3.21 ± 0.75 µM | [13] |
| F0909-0360 | D341, HL-60, HT-29 | MTT Assay | 0.209 ± 0.094 to 3.21 ± 0.75 µM | [13] |
| F1021-0686 | D341, HL-60, HT-29 | MTT Assay | 0.209 ± 0.094 to 3.21 ± 0.75 µM | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the c-Myc signaling pathway and the points of intervention by the described inhibitors.
Caption: c-Myc signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for gene and protein expression analysis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of c-Myc inhibitors on gene expression.
Protocol 1: Cell Culture and Treatment with c-Myc Inhibitors
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HL-60, Daudi, K562, LNCaP) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of 10058-F4, 10074-G5 (e.g., 10-50 mM in DMSO), and MK591 (e.g., 30 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the c-Myc inhibitor or vehicle control (DMSO at the same final concentration as the inhibitor-treated wells).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (e.g., c-Myc, p21, GADD45A) and a housekeeping gene (e.g., GAPDH, β-actin), and the diluted cDNA.
-
Perform qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc and your target proteins of interest, as well as a loading control (e.g., β-actin, GAPDH), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
-
Conclusion
The study of gene expression in response to c-Myc inhibition provides valuable insights into the oncogenic functions of c-Myc and the potential of c-Myc inhibitors as cancer therapeutics. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize small molecule inhibitors like 10058-F4, 10074-G5, and MK591 to investigate the intricate network of c-Myc-regulated genes. Careful experimental design and adherence to these detailed protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of c-Myc biology and the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing c-Myc Inhibitor 10074-G5 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the c-Myc inhibitor 10074-G5, with a primary focus on optimizing solubility for experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My c-Myc inhibitor 10074-G5 precipitated immediately when I added my DMSO stock solution to my aqueous cell culture medium. What is happening?
A1: This is a common issue known as "crashing out" and occurs because 10074-G5 is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very poor solubility in aqueous solutions like culture media.[1][2] When the concentrated DMSO stock is diluted into the medium, the solvent environment changes drastically, and the aqueous medium cannot maintain the inhibitor in a dissolved state, causing it to precipitate.[2]
Q2: How can I prepare my working solution of 10074-G5 in culture media without it precipitating?
A2: Several strategies can help prevent initial precipitation:
-
Use Pre-Warmed Media: Always add the inhibitor stock to culture medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[2]
-
Perform a Stepwise Dilution: Instead of adding the high-concentration stock directly to your final volume of media, perform an intermediate dilution. First, dilute the DMSO stock in a small volume of serum-containing medium. Serum proteins can help stabilize and solubilize the compound.[2] Then, add this intermediate dilution to the final culture volume.
-
Ensure Rapid Mixing: Add the inhibitor stock dropwise into the vortex of the media while gently swirling or vortexing.[2] This avoids localized high concentrations that are prone to precipitation.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally below 0.1%, and not exceeding 0.5%) to minimize cell toxicity. You may need to prepare a more dilute initial stock solution in DMSO to achieve this.
Q3: The media containing 10074-G5 looked fine initially, but I observed a precipitate after several hours in the incubator. What causes delayed precipitation?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Moving plates in and out of the incubator can cause temperature shifts that decrease the inhibitor's solubility. Using a heated microscope stage during analysis can help maintain temperature.[2]
-
Changes in Media pH: The pH of cell culture media can change over time due to cellular metabolism. These shifts can affect the solubility of the compound. Ensure you are using a well-buffered medium.[2]
-
Compound Instability: Check the manufacturer's datasheet for information on the stability of 10074-G5 in aqueous solutions. If it is unstable, you may need to design shorter-term experiments or replenish the media with freshly prepared inhibitor solution more frequently.[2]
Q4: What is the recommended solvent for making a high-concentration stock solution of 10074-G5?
A4: DMSO is the recommended solvent for preparing high-concentration stock solutions of 10074-G5.[1][3][4] It is soluble in DMSO at concentrations of ≥37.9 mg/mL.[1] For in vivo experiments, a formulation involving PEG300, Tween80, and ddH2O may be used, but this should be prepared immediately before use.[3]
Quantitative Data: Solubility & Activity
The following table summarizes key quantitative data for the c-Myc inhibitor 10074-G5.
| Parameter | Value | Solvent / Conditions | Source |
| Solubility | ≥37.9 mg/mL (or ~66 mg/mL) | DMSO | [1][3] |
| ~20 mg/mL | DMF | [4] | |
| ≥3.53 mg/mL | Ethanol (with sonication) | [1] | |
| ~2 mg/mL | Ethanol | [4] | |
| Insoluble | Water | [1] | |
| 0.2 mg/mL | DMSO:PBS (pH 7.2) (1:4) | [4] | |
| Binding Affinity (Kd) | 2.8 µM | c-Myc bHLH-ZIP domain | [3][4] |
| In Vitro Activity (IC₅₀) | 15.6 ± 1.5 µM | Daudi Burkitt's lymphoma cells | [1][5] |
| 13.5 ± 2.1 µM | HL-60 promyelocytic leukemia cells | [1][5] | |
| 146 µM | c-Myc/Max dimerization (cell-free) | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10074-G5 Stock Solution
This protocol describes how to prepare a concentrated stock solution of 10074-G5 in DMSO.
Materials:
-
10074-G5 powder
-
Anhydrous or fresh DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the desired amount of 10074-G5 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 301 µL of DMSO to 1 mg of powder).
-
Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
Protocol 2: Cell Viability (MTT) Assay with 10074-G5
This protocol provides a generalized method for assessing the cytotoxic effects of 10074-G5 on cancer cell lines.[6][7][8]
Materials:
-
Cancer cell line (e.g., Daudi, HL-60)
-
Complete culture medium
-
96-well cell culture plates
-
10074-G5 DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow adherent cells to attach overnight.[7]
-
Compound Addition: Prepare serial dilutions of 10074-G5 in pre-warmed complete culture medium. The final concentration of DMSO should be kept below 0.1%.[7] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).[6]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[6][7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: A workflow diagram for troubleshooting 10074-G5 solubility issues.
Caption: Simplified c-Myc signaling pathway and the point of inhibition by 10074-G5.
References
Technical Support Center: Troubleshooting c-Myc Inhibitor 10058-F4 Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target effects of the c-Myc inhibitor, 10058-F4.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing apoptosis even at low concentrations of 10058-F4. Is this solely due to c-Myc inhibition?
A1: Not necessarily. While inhibition of the c-Myc-Max interaction does induce apoptosis, 10058-F4 can also induce apoptosis through off-target effects.[1][2] These include the induction of reactive oxygen species (ROS) and effects on mitochondrial function, which can trigger caspase-dependent apoptosis.[3][4][5] It is crucial to validate that the observed apoptosis is a direct result of c-Myc pathway inhibition.
Q2: I'm observing changes in cellular metabolism, specifically in oxygen consumption. Is this a known off-target effect of 10058-F4?
A2: Yes, 10058-F4 has been shown to rapidly decrease oxygen consumption rates (OCR) in a manner that may be independent of its effects on c-Myc levels.[6] This suggests a direct or indirect effect on mitochondrial function, potentially leading to mitochondrial damage.[6] This effect can occur almost immediately after treatment, which is faster than the typical timeframe for changes in c-Myc protein levels.[6]
Q3: My experimental results show modulation of the NF-κB and PI3K signaling pathways after 10058-F4 treatment. Is this expected?
A3: Yes, 10058-F4 has been reported to influence signaling pathways other than the c-Myc-Max axis. For instance, it can suppress the NF-κB pathway, which may contribute to its apoptotic effects.[3][7] Additionally, compensatory activation of the PI3K signaling pathway has been observed, which could potentially attenuate the cytotoxic effects of the inhibitor.[3][7]
Q4: I am seeing G1 cell cycle arrest in my cells treated with 10058-F4. How can I be sure this is an on-target effect?
A4: G1 cell cycle arrest is an expected on-target effect of c-Myc inhibition, as c-Myc is a key regulator of cell cycle progression.[2][8][9] However, to confirm this, you should correlate the cell cycle arrest with a decrease in the expression of known c-Myc target genes involved in cell cycle regulation (e.g., Cyclin D1, CDK4). Additionally, performing a rescue experiment by overexpressing a 10058-F4-resistant c-Myc mutant could help confirm the on-target nature of the effect.
Q5: What are the known issues with the stability and metabolism of 10058-F4 in in vivo studies?
A5: 10058-F4 has a short terminal half-life of approximately one hour in mice and is rapidly metabolized into at least eight different metabolites.[10][11] This can result in low tumor concentrations, which may be insufficient for effective c-Myc inhibition in solid tumors.[10][11] This rapid clearance and metabolism are significant considerations for the design of in vivo experiments.
Troubleshooting Guides
Problem 1: Differentiating On-Target vs. Off-Target Apoptosis
Symptoms:
-
Significant apoptosis observed at concentrations that do not effectively reduce c-Myc target gene expression.
-
Apoptosis occurs very rapidly after inhibitor treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apoptosis.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Genes:
-
Treat cells with 10058-F4 for the desired time points.
-
Isolate total RNA using a standard method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for c-Myc target genes (e.g., hTERT, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Culture cells in a 96-well plate.
-
Treat cells with 10058-F4.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C for 30 minutes.[3]
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence microplate reader.[3]
-
Problem 2: Unexplained Changes in Cellular Bioenergetics
Symptoms:
-
Rapid decrease in oxygen consumption rate (OCR) measured by Seahorse XF Analyzer.
-
Changes in ATP levels that do not correlate with changes in cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bioenergetics.
Experimental Protocols:
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with various concentrations of 10058-F4.
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | 10058-F4 Concentration/IC50 | Effect | On-Target/Off-Target | Reference |
| On-Target Effects | |||||
| Inhibition of c-Myc-Max Interaction | Cell-free assay | Kd ≈ 2.5 µM | Prevents heterodimerization | On-Target | [11] |
| Inhibition of c-Myc Transcriptional Activity | - | IC50 = 146 µM (for a similar compound 10074-G5) | Suppresses target gene expression | On-Target | [12] |
| Cell Viability (as a proxy for on-target) | SKOV3 | IC50 = 4.4 µmol/L | Inhibition of proliferation | On-Target (presumed) | [13] |
| Hey | IC50 = 3.2 µmol/L | Inhibition of proliferation | On-Target (presumed) | [13] | |
| Nalm-6 | IC50 = 430 µM | Reduced metabolic activity | On-Target (presumed) | [4] | |
| REH | IC50 = 400 µM | Reduced metabolic activity | On-Target (presumed) | [4] | |
| Off-Target Effects | |||||
| Decreased Oxygen Consumption Rate (OCR) | HCT116 | 10 µM, 50 µM, 100 µM | Rapid reduction in OCR | Off-Target | [6] |
| HO15.19 (MYC -/-) | - | Decreased OCR | Off-Target | [6] | |
| Increased Reactive Oxygen Species (ROS) | NB4 | Concentration-dependent | Induction of intracellular ROS | Off-Target | [3] |
| 2008C13 | - | Increased intracellular ROS | Off-Target | [8] | |
| Suppression of NF-κB Pathway | NB4 | - | Reduced expression and phosphorylation of IκB | Off-Target | [3][7] |
| Compensatory Activation of PI3K Pathway | NB4 | - | Activation of PI3K signaling | Off-Target | [3][7] |
Signaling Pathway Diagrams
Known On-Target and Off-Target Pathways of 10058-F4
Caption: On-target and off-target pathways of 10058-F4.
References
- 1. 10058-F4, a c-Myc inhibitor, markedly increases valproic acid-induced cell death in Jurkat and CCRF-CEM T-lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Suppression of c-Myc using 10058-F4 exerts caspase-3-dependent apoptosis and intensifies the antileukemic effect of vincristine in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of c-Myc Inhibitor 5 in Solution
Welcome to the technical support center for c-Myc inhibitor 5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this small molecule inhibitor in experimental settings. Given that "this compound" is not a universally recognized designation, this guide uses the well-characterized c-Myc inhibitor 10074-G5 as a representative example, with the principles and protocols being broadly applicable to other small molecule inhibitors of the c-Myc/Max interaction.
Frequently Asked Questions (FAQs)
Q1: My c-Myc inhibitor precipitated after I diluted my DMSO stock into an aqueous buffer. What's happening and what should I do?
A1: This is a common issue known as aqueous precipitation, which occurs when a hydrophobic compound, readily soluble in a polar aprotic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower.
Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the inhibitor in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, ensure the final concentration (typically <0.5%) is not so low that it causes the inhibitor to crash out of solution. A small amount of DMSO can help maintain solubility.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight variations in your buffer's pH to see if it improves the inhibitor's solubility.
-
Use a Co-solvent System: For particularly challenging compounds, especially in in vivo studies, a co-solvent system may be necessary. Formulations including solvents like PEG300 and surfactants like Tween-80 can significantly improve aqueous solubility.[1][2][3]
Q2: I'm not observing the expected biological effect of the c-Myc inhibitor in my cell-based assays. Could this be a stability issue?
A2: Yes, a lack of efficacy can often be linked to compound instability. Besides the precipitation issue addressed above, consider the following:
-
Chemical Degradation: Small molecules can be unstable in aqueous solutions, especially at 37°C in cell culture media. Components in the media can react with and degrade your compound. It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.[4]
-
Incorrect Storage: Ensure the inhibitor, both in solid form and as a DMSO stock solution, has been stored correctly. For 10074-G5, the solid form is stable for years at -20°C.[5] DMSO stock solutions should be stored at -80°C for up to a year and aliquoted to avoid repeated freeze-thaw cycles.[1][2]
-
Metabolic Instability: In cellular or in vivo experiments, the inhibitor may be rapidly metabolized into inactive forms. The c-Myc inhibitor 10074-G5, for example, has a very short plasma half-life of about 37 minutes in mice due to rapid metabolism.[1][3][6] This can lead to insufficient concentrations at the target site.
Q3: How can I assess the stability of my c-Myc inhibitor in my specific experimental conditions?
A3: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). The general procedure involves incubating the inhibitor in your experimental buffer or cell culture medium at the desired temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 2, 8, 24, 48 hours), and the concentration of the intact inhibitor is quantified by HPLC/HPLC-MS. A decrease in the peak area corresponding to the parent compound over time indicates degradation.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Solution
This guide provides a systematic approach to resolving inhibitor precipitation.
Quantitative Data Summary
The stability and solubility of a c-Myc inhibitor are critical for its effective use. The following tables provide data for the representative inhibitor 10074-G5.
Table 1: Solubility of 10074-G5
| Solvent | Solubility | Reference |
| DMSO | ~66 mg/mL (~198.6 mM) | [1] |
| DMF | 20 mg/mL | [5] |
| Ethanol | ~10 mg/mL (~30.1 mM) | [3] |
| Water | Practically Insoluble | [4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [5] |
Note: Solubility in DMSO can be reduced if the solvent has absorbed moisture. Use fresh, anhydrous DMSO for stock solutions.[1][4]
Table 2: Storage and Stability of 10074-G5
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [5] |
| In DMSO | -80°C | Up to 1 year | [1] |
| In DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Working Solution | Room Temp / 37°C | Prepare fresh, use immediately | [4] |
Table 3: Pharmacokinetic and In Vitro Data for 10074-G5
| Parameter | Condition | Value | Reference |
| Plasma Half-Life (t½) | 20 mg/kg i.v. in mice | ~37 minutes | [1][3][6] |
| Peak Plasma Conc. (Cmax) | 20 mg/kg i.v. in mice | 58 µM | [1][3] |
| IC₅₀ (c-Myc/Max dimerization) | In vitro assay | 146 µM | [1][5] |
| IC₅₀ (Daudi cells) | 72-hour MTT assay | 15.6 µM | [5] |
| IC₅₀ (HL-60 cells) | 72-hour MTT assay | 13.5 µM | [5] |
Experimental Protocols
Protocol 1: Basic Chemical Stability Assessment by HPLC-MS
This protocol outlines a method to evaluate the chemical stability of a c-Myc inhibitor in a specific solution over time.
Materials:
-
c-Myc inhibitor stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Incubator (e.g., 37°C)
-
Cold acetonitrile (B52724) (ACN) with an internal standard
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare Initial Sample (T=0):
-
Dilute the inhibitor stock solution into your pre-warmed experimental buffer to the final working concentration.
-
Immediately take a 100 µL aliquot (this is your T=0 sample).
-
Quench the reaction and precipitate proteins by adding 200 µL of cold ACN containing an internal standard.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate Sample:
-
Place the remaining solution in the incubator under your desired experimental conditions (e.g., 37°C).
-
-
Prepare Time-Point Samples:
-
At each designated time point (e.g., 2, 8, 24, 48 hours), repeat step 1 to collect and process aliquots.
-
-
HPLC-MS Analysis:
-
Analyze all samples by HPLC-MS.
-
Calculate the peak area ratio of the c-Myc inhibitor to the internal standard for each time point.
-
Plot the percentage of the inhibitor remaining versus time, using the T=0 sample as 100%.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Target Engagement
This protocol determines if the inhibitor successfully disrupts the c-Myc/Max protein-protein interaction in a cellular context. A reduction in the amount of Max pulled down with c-Myc in treated cells indicates effective inhibition.
Materials:
-
c-Myc overexpressing cells (e.g., Daudi)
-
c-Myc inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-c-Myc antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blot (anti-c-Myc, anti-Max)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cells with the c-Myc inhibitor at the desired concentration and for the appropriate duration (e.g., 4-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Harvest and lyse the cells to extract total proteins.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-c-Myc antibody to form antibody-antigen complexes.
-
Add Protein A/G beads to capture these complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both c-Myc (to confirm successful pulldown) and Max.
-
Detect with an HRP-conjugated secondary antibody.
-
-
Analysis: Compare the intensity of the Max band in the inhibitor-treated sample to the vehicle control. A weaker Max band in the treated sample indicates that the inhibitor has disrupted the c-Myc/Max interaction.
c-Myc Signaling and Degradation Pathway
The stability of the c-Myc protein itself is tightly regulated, primarily through phosphorylation and subsequent degradation by the ubiquitin-proteasome system. Understanding this pathway is crucial, as some novel inhibitors may function by promoting c-Myc degradation.
References
Technical Support Center: Overcoming Resistance to c-Myc Inhibitor 5 (MYCi-5)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to the c-Myc inhibitor, designated here as MYCi-5. The information provided is synthesized from established principles of resistance to c-Myc targeting therapies.
Frequently Asked questions (FAQs)
1.1 What are the common mechanisms of acquired resistance to MYCi-5?
Acquired resistance to c-Myc inhibitors often involves the cancer cells adapting their signaling pathways to bypass the inhibitor's effects. Key mechanisms include:
-
Upregulation of Parallel Pathways: Cancer cells can activate alternative growth and survival pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, to compensate for c-Myc inhibition.
-
Feedback Loops: Inhibition of c-Myc can sometimes trigger feedback mechanisms that lead to the overexpression of c-Myc itself or functionally redundant family members like N-Myc or L-Myc, diminishing the inhibitor's effectiveness.[1]
-
Alterations in Downstream Effectors: Mutations or expression changes in genes downstream of c-Myc can render the inhibition of c-Myc ineffective. For example, amplification of MCL1, an anti-apoptotic protein, can promote survival despite c-Myc blockade.[2]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor, while altered cellular metabolism can provide alternative energy sources for survival.
1.2 How can I determine if my cells have developed resistance to MYCi-5?
You can confirm resistance through a series of experiments:
-
Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate dose-response curves for your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the IC50 value for the treated line indicates resistance.
-
Western Blot Analysis: Compare the protein expression of key signaling molecules in sensitive versus resistant cells, both with and without MYCi-5 treatment. Look for hyperactivation of pathways like PI3K/AKT (p-AKT levels) or MAPK (p-ERK levels) in the resistant cells.
-
Colony Formation Assay: A clonogenic assay can assess long-term survival and proliferative capacity.[3] Resistant cells will form more and larger colonies in the presence of MYCi-5 compared to sensitive cells.[3]
1.3 What combination therapies are effective in overcoming MYCi-5 resistance?
Combining MYCi-5 with other targeted agents is a promising strategy to overcome resistance.[1][4] Consider the following combinations based on the suspected resistance mechanism:
-
With BET Bromodomain Inhibitors (e.g., JQ1): If resistance is due to transcriptional upregulation of c-Myc or its targets, BET inhibitors can synergize with MYCi-5 by suppressing c-Myc transcription.[5]
-
With PI3K/mTOR Inhibitors: If the PI3K/AKT pathway is activated, dual PI3K/mTOR inhibitors can block this escape route.[6]
-
With CDK Inhibitors: Inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 or CDK9, can be synthetically lethal with high c-Myc expression.[7] CDK9 inhibitors, for instance, can reduce the transcriptional elongation of MYC-driven genes.[1]
-
With Chemotherapy or Radiotherapy: Pre-treatment with conventional chemotherapy (e.g., cisplatin, taxol) or radiotherapy can sometimes sensitize resistant tumors to subsequent c-Myc inhibition.[1][8]
Troubleshooting Guide
2.1 Issue: MYCi-5 is no longer effective in my long-term cell culture model.
-
Question: My cancer cell line, which was initially sensitive to MYCi-5, now grows continuously in the presence of the inhibitor. What should I do?
-
Answer: This strongly suggests the development of acquired resistance.
-
Confirm Resistance: Perform a dose-response assay to quantify the change in IC50.
-
Investigate Mechanism: Use Western blotting to probe for activation of escape pathways (e.g., p-AKT, p-ERK). Also, check c-Myc protein levels to see if they are elevated despite treatment, which could indicate a feedback mechanism.
-
Test Combination Therapies: Based on your findings, test combinations of MYCi-5 with inhibitors of the identified escape pathway (see FAQ 1.3).
-
2.2 Issue: I observe high variability in MYCi-5 efficacy between experiments.
-
Question: The IC50 value of MYCi-5 in my cell line varies significantly from one experiment to the next. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media components are consistent. Older passages may exhibit altered sensitivity.
-
Inhibitor Stability: MYCi-5, like many small molecules, may be sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution according to the manufacturer's instructions.
-
Assay Timing: The duration of inhibitor exposure before assessing viability is critical. Ensure you are using a consistent and appropriate time point for your cell line's doubling time.
-
2.3 Issue: Western blot analysis shows c-Myc levels are not decreasing after MYCi-5 treatment.
-
Question: I'm treating my cells with MYCi-5, which is supposed to inhibit c-Myc function, but I don't see a decrease in total c-Myc protein levels. Is the inhibitor not working?
-
Answer: Not necessarily. The mechanism of action of your specific c-Myc inhibitor is important.
-
Direct vs. Indirect Inhibition: Some inhibitors, like 10058-F4, are designed to disrupt the c-Myc/Max protein-protein interaction, which is necessary for its transcriptional activity.[9][10] This may not immediately lead to a decrease in the total amount of c-Myc protein. Other indirect inhibitors, like BET inhibitors, work by reducing c-Myc transcription and will lead to lower protein levels over time.[11]
-
Functional Assays: Instead of relying solely on total c-Myc levels, assess the inhibitor's functional effect. Use qPCR to measure the mRNA levels of well-known c-Myc target genes (e.g., ODC1, CCND2). A decrease in their expression is a better indicator of effective c-Myc inhibition.
-
Quantitative Data Summary
The following tables provide example data for characterizing MYCi-5 sensitivity and resistance.
Table 1: In Vitro Efficacy of MYCi-5 in Sensitive vs. Resistant Cell Lines
| Cell Line | Type | IC50 of MYCi-5 (µM) | Fold Resistance |
| HCT116-Parental | Colon Carcinoma | 0.8 ± 0.1 | - |
| HCT116-Resistant | Colon Carcinoma | 12.5 ± 1.8 | 15.6 |
| Ramos-Parental | Burkitt's Lymphoma | 0.4 ± 0.05 | - |
| Ramos-Resistant | Burkitt's Lymphoma | 9.2 ± 1.1 | 23.0 |
Table 2: Synergistic Effects of MYCi-5 with Other Inhibitors in Resistant Cells
| Cell Line | Combination Treatment (IC50 concentrations) | Combination Index (CI)* | Effect |
| HCT116-Resistant | MYCi-5 + PI3K Inhibitor (GDC-0941) | 0.45 | Synergy |
| HCT116-Resistant | MYCi-5 + MEK Inhibitor (Trametinib) | 0.60 | Synergy |
| Ramos-Resistant | MYCi-5 + BET Inhibitor (JQ1) | 0.30 | Strong Synergy |
| Ramos-Resistant | MYCi-5 + BCL-2 Inhibitor (Venetoclax) | 0.95 | Additive |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect.
Key Experimental Protocols
4.1 Protocol: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of MYCi-5 and other inhibitors in complete growth medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
4.2 Protocol: Western Blotting for c-Myc and Downstream Pathway Activation
-
Cell Lysis: Treat cells with MYCi-5 for the desired time, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-c-Myc, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., Actin).
Signaling Pathways and Workflows
Caption: Workflow for Investigating MYCi-5 Resistance.
Caption: c-Myc Signaling and Resistance Pathways.
References
- 1. Frontiers | Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
c-Myc inhibitor 5 experimental controls and best practices
This technical support center provides experimental controls, best practices, and troubleshooting guidance for researchers utilizing the c-Myc inhibitor, 10074-G5. This small molecule inhibitor is a valuable tool for studying the biological functions of the c-Myc oncoprotein, a critical regulator of cell proliferation, growth, and apoptosis that is frequently dysregulated in human cancers.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 10074-G5?
A1: 10074-G5 is a direct inhibitor of the c-Myc/Max protein-protein interaction.[1][2] It functions by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of the c-Myc monomer.[1][4][5] This binding event distorts the conformation of c-Myc, preventing its heterodimerization with its obligate partner, Max.[1][4][5] Without forming a functional heterodimer, the c-Myc/Max complex cannot bind to E-box DNA sequences in the promoter regions of target genes, thus inhibiting the transcription of genes involved in cell cycle progression and proliferation.[1][2]
Q2: What are the recommended working concentrations for 10074-G5 in cell culture?
A2: The effective concentration of 10074-G5 varies depending on the cell line. For initial experiments in c-Myc-overexpressing cell lines like Daudi and HL-60, a concentration range of 10-30 µM is a good starting point.[6][7][8] The IC50 values for cytotoxicity are approximately 15.6 µM in Daudi cells and 13.5 µM in HL-60 cells after 72 hours of treatment.[1][7][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 10 µM has been shown to inhibit c-Myc/Max dimerization in Daudi cells by approximately 75% after 4 hours.[10][11]
Q3: How should I prepare and store 10074-G5?
A3: 10074-G5 is soluble in organic solvents like DMSO and DMF at concentrations up to 20 mg/mL, but it is practically insoluble in water.[9][12] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] The solid powder can be stored at -20°C for at least four years.[9] When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium and mix thoroughly. The final DMSO concentration in the culture medium should ideally be below 0.1% to avoid solvent-induced toxicity.[10]
Q4: Is a decrease in total c-Myc protein levels expected after treatment with 10074-G5?
A4: Yes, this is an expected downstream effect. While 10074-G5's primary mechanism is the disruption of the c-Myc/Max dimer, this can lead to decreased stability and subsequent degradation of the c-Myc protein.[13] A reduction of about 40% in total c-Myc protein has been observed in Daudi cells after 24 hours of treatment with 10 µM 10074-G5.[10][11] This can serve as a secondary confirmation of target engagement in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for 10074-G5 to aid in experimental design.
Table 1: In Vitro Efficacy of 10074-G5
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (Cell Growth) | Daudi | Burkitt's Lymphoma | 15.6 µM | [1][7][9] |
| HL-60 | Promyelocytic Leukemia | 13.5 µM | [1][7][9] | |
| Kelly | Neuroblastoma | 22.5 µM | [1][9] | |
| IC50 (c-Myc/Max Dimerization) | In vitro assay | - | 146 µM | [4][6][8] |
| Binding Affinity (Kd) | c-Myc bHLH-ZIP domain | - | 2.8 µM | [4][8][9] |
Table 2: In Vivo Pharmacokinetics of 10074-G5 in Mice (20 mg/kg i.v. dose)
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | 37 minutes | [1][3][7] |
| Peak Plasma Concentration (Cmax) | 58 µM | [1][3][7] |
| Peak Tumor Concentration | ~5.8 µM | [1] |
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
Issue ID: 10074G5-01 Question: Why am I observing minimal or no cytotoxicity in my c-Myc overexpressing cell line?
-
Possible Cause 1: Suboptimal Compound Concentration. The IC50 values of 10074-G5 can vary significantly between different cell lines.[1][6]
-
Suggested Solution: Perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Compound Precipitation. 10074-G5 has poor aqueous solubility and can precipitate in culture medium, especially at higher concentrations.
-
Possible Cause 3: Compound Instability. The compound may degrade under certain experimental conditions.
-
Suggested Solution: Prepare fresh working dilutions from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.
-
Issue ID: 10074G5-02 Question: My in vivo xenograft model shows no tumor growth inhibition, despite promising in vitro results.
-
Possible Cause: Rapid Metabolism and Poor Pharmacokinetics. 10074-G5 is rapidly metabolized in vivo, with a plasma half-life in mice of approximately 37 minutes.[1][3][7][10] This leads to insufficient and transient concentrations of the compound within the tumor, which are too low to effectively inhibit c-Myc/Max dimerization.[3][7][14]
-
Suggested Solution: The utility of 10074-G5 is primarily as an in vitro tool. For in vivo studies, consider more frequent dosing regimens, though this may not overcome the rapid clearance. Alternatively, explore the use of more metabolically stable analogs of c-Myc inhibitors if they are available.
-
Issue ID: 10074G5-03 Question: I am not seeing a reduction in the co-immunoprecipitation of Max with c-Myc after treatment.
-
Possible Cause 1: Insufficient Incubation Time or Concentration. The inhibitor may not have had enough time to enter the cells and disrupt the c-Myc/Max complex at the concentration used.
-
Suggested Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 5, 10, 25 µM) to optimize the treatment conditions. In Daudi cells, significant inhibition is seen as early as 4 hours with 10 µM 10074-G5.[11]
-
-
Possible Cause 2: Inefficient Cell Lysis or IP Protocol. The c-Myc/Max interaction might be re-forming after cell lysis if the lysis buffer is not optimal.
-
Suggested Solution: Ensure your lysis buffer contains adequate protease inhibitors and is kept on ice throughout the procedure. Optimize your co-immunoprecipitation protocol, including antibody concentrations and washing steps, to minimize non-specific binding and maximize the recovery of protein complexes.
-
-
Possible Cause 3: High Protein Expression Levels. In cells with extremely high overexpression of c-Myc and Max, a higher concentration of the inhibitor may be required to achieve a measurable reduction in the dimer.
-
Suggested Solution: Titrate the inhibitor concentration upwards. Also, ensure your western blot is not saturated, which could mask subtle decreases in the co-precipitated protein.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general method for determining the cytotoxic effects of 10074-G5.
Materials:
-
Target cancer cell line (e.g., Daudi, HL-60)
-
Complete culture medium
-
10074-G5 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.[10]
-
Compound Addition: Prepare serial dilutions of 10074-G5 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the 10074-G5 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization
This protocol is used to assess the ability of 10074-G5 to disrupt the interaction between c-Myc and Max in a cellular context.[1]
Materials:
-
Cells treated with 10074-G5 or vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-c-Myc antibody
-
Isotype control antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Max antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 10074-G5 or vehicle for the optimized duration (e.g., 4-8 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[1][15]
-
Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-c-Myc antibody (or isotype control) overnight at 4°C with gentle rotation.[10][15]
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.[10]
-
Washes: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[1][4]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[1][13]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against Max. A sample of the total cell lysate (input) should also be run to verify protein expression levels.
-
Analysis: A decrease in the Max band in the 10074-G5 treated sample compared to the vehicle control indicates a disruption of the c-Myc/Max interaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 10074-G5 | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining In Vivo Delivery of c-Myc Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with the c-Myc inhibitor 5 (commonly referred to as 10074-G5). The information is designed to help refine delivery methods and improve experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (10074-G5) and its mechanism of action?
A1: this compound, or 10074-G5, is a small molecule designed to disrupt the crucial protein-protein interaction between the oncoprotein c-Myc and its obligate partner, Max.[1] To function as a transcription factor, c-Myc must form a heterodimer with Max.[2] This c-Myc/Max complex then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[1] 10074-G5 binds to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc, preventing its association with Max and thereby inhibiting its transcriptional activity.[1][2]
Q2: What are the major challenges with in vivo delivery of 10074-G5?
A2: The primary obstacle to effective in vivo use of 10074-G5 is its unfavorable pharmacokinetic profile.[1] The compound is rapidly metabolized, leading to a short plasma half-life and insufficient accumulation in tumor tissues to inhibit the c-Myc/Max dimerization effectively.[1][2][3] This often results in a significant discrepancy between promising in vitro results and a lack of efficacy in animal models.[1]
Q3: What are some potential strategies to improve the in vivo delivery of 10074-G5?
A3: Several advanced drug delivery strategies can be employed to overcome the pharmacokinetic limitations of hydrophobic small molecules like 10074-G5. These include:
-
Nanoparticle-based formulations: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from rapid metabolism, improve solubility, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Prodrug approach: Modifying the chemical structure of 10074-G5 to create a prodrug can improve its solubility and pharmacokinetic properties. The prodrug is then converted to the active inhibitor at the target site.
-
Co-solvents and excipients: For initial in vivo studies, using co-solvents (e.g., DMSO, PEG400) and solubility-enhancing excipients (e.g., cyclodextrins) can help achieve the necessary concentration for administration, although this may not solve the rapid metabolism issue.
Q4: Are there any next-generation c-Myc inhibitors with better in vivo properties?
A4: Yes, the limitations of early inhibitors like 10074-G5 have driven the development of analogs with improved characteristics. While specific delivery data is still emerging, newer direct Myc-Max interaction inhibitors have been designed for enhanced potency and in vivo stability.[4] Additionally, indirect approaches, such as using BET inhibitors (e.g., JQ1), which downregulate c-Myc expression, have shown promise in preclinical and clinical settings.[4]
II. Troubleshooting In Vivo Delivery of this compound
This troubleshooting guide is designed to address common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the inhibitor during formulation or upon administration. | Poor aqueous solubility of 10074-G5. | 1. Optimize the vehicle: Use a co-solvent system such as DMSO/PEG400/saline. Start by dissolving the inhibitor in a minimal amount of DMSO, then slowly add PEG400 and finally the aqueous component while vortexing. 2. Consider formulation: For longer-term studies, develop a nanoparticle-based formulation (liposomes or polymeric nanoparticles) to improve solubility and stability. |
| Lack of in vivo efficacy despite proven in vitro activity. | 1. Rapid metabolism and clearance: The inhibitor is cleared from the system before it can reach therapeutic concentrations in the tumor.[3] 2. Insufficient tumor accumulation: The concentration of the inhibitor at the tumor site is too low to inhibit c-Myc/Max dimerization.[2] | 1. Pharmacokinetic analysis: Conduct a pilot PK study to determine the plasma half-life and tumor concentration of your formulation. 2. Increase dosing frequency: Based on the half-life, more frequent administration may be necessary to maintain a therapeutic window. 3. Switch to an advanced formulation: Utilize nanoparticle or prodrug strategies to prolong circulation time and enhance tumor delivery. |
| Observed toxicity or adverse effects in animal models. | 1. Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. 2. Off-target effects of the inhibitor. 3. Toxicity of the nanoparticle components. | 1. Minimize solvent concentration: Keep the final DMSO concentration in the administered formulation below 10%, and ideally below 5%. 2. Dose-escalation study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) of your formulation. 3. Include control groups: Always include a vehicle-only control group and, if using nanoparticles, a blank nanoparticle control group to assess the toxicity of the delivery system itself. |
| Difficulty in assessing target engagement in vivo. | Lack of a reliable biomarker to confirm that the inhibitor is disrupting the c-Myc/Max interaction in the tumor. | 1. Pharmacodynamic (PD) studies: At the end of the treatment period, excise the tumors and perform co-immunoprecipitation followed by Western blotting to assess the level of c-Myc/Max dimerization. 2. Analyze downstream target genes: Use qPCR or Western blotting to measure the expression of known c-Myc target genes in the tumor tissue. A decrease in their expression would indicate successful target engagement. |
III. Data on In Vivo Performance of c-Myc Inhibitor 10074-G5
The following tables summarize the available quantitative data for the unformulated c-Myc inhibitor 10074-G5. Currently, there is a lack of published direct comparative studies for formulated versus unformulated 10074-G5 in vivo. The data for formulated inhibitors is based on studies with other c-Myc inhibitors or similarly hydrophobic small molecules and is provided for illustrative purposes.
Table 1: In Vitro and In Vivo Efficacy of Unformulated 10074-G5
| Parameter | Cell Line | Value | In Vivo Model | Outcome | Reference(s) |
| IC50 | Daudi (Burkitt's Lymphoma) | 15.6 µM | Daudi Xenograft (SCID mice) | No effect on tumor growth | [2] |
| c-Myc/Max Dimerization Inhibition (in vitro) | Daudi | ~75% at 4 hours | Daudi Xenograft (SCID mice) | No inhibition observed at 2 or 24 hours post-treatment | [2] |
Table 2: Pharmacokinetic Parameters of Unformulated 10074-G5 in Mice (20 mg/kg, i.v.)
| Parameter | Value | Reference(s) |
| Plasma Half-Life (t½) | 37 minutes | [2][3] |
| Peak Plasma Concentration (Cmax) | 58 µM | [2][3] |
| Peak Tumor Concentration | 5.6 µM | [2] |
Table 3: Potential Advantages of Formulated c-Myc Inhibitors (Hypothetical Comparison)
| Formulation | Potential Advantages | Key Considerations |
| Liposomal Formulation | - Increased circulation half-life - Enhanced tumor accumulation (EPR effect) - Reduced systemic toxicity | - Formulation stability - Drug release kinetics - Potential for RES uptake |
| Polymeric Nanoparticles | - Controlled and sustained drug release - Protection from metabolic degradation - Surface can be functionalized for targeting | - Biocompatibility and biodegradability of the polymer - Encapsulation efficiency |
| Prodrug | - Improved solubility and stability - Potential for targeted activation | - Efficiency of conversion to the active drug in the tumor - Pharmacokinetics of both prodrug and active drug |
IV. Experimental Protocols
1. General Protocol for In Vivo Administration of a Nanoparticle-Formulated c-Myc Inhibitor
This protocol provides a general framework. Specific parameters such as nanoparticle composition, drug loading, and dosing will need to be optimized for your specific formulation.
-
Materials:
-
Lyophilized nanoparticle-encapsulated this compound.
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS).
-
Sterile syringes and needles (e.g., 27-30 gauge).
-
Animal model (e.g., tumor-bearing immunodeficient mice).
-
-
Procedure:
-
Reconstitution of Nanoparticles: Aseptically reconstitute the lyophilized nanoparticle formulation with the required volume of sterile saline or PBS to achieve the desired final concentration. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent nanoparticle aggregation.
-
Animal Preparation: Acclimatize the animals to the experimental conditions. For intravenous (i.v.) tail vein injection, warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Administration:
-
Intravenous (i.v.) Injection: Slowly inject the nanoparticle suspension into the lateral tail vein. The injection volume should be appropriate for the animal's weight (typically 5-10 ml/kg).
-
Intraperitoneal (i.p.) Injection: Inject the nanoparticle suspension into the lower abdominal quadrant, avoiding the midline.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and pharmacokinetic analysis.
-
2. Co-Immunoprecipitation and Western Blot for In Vivo Target Engagement
This protocol is to assess the disruption of the c-Myc/Max complex in tumor tissue.
-
Materials:
-
Excised tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-c-Myc antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Anti-Max antibody for Western blotting.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Tumor Lysate Preparation: Homogenize the excised tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the cleared lysate with an anti-c-Myc antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the c-Myc-antibody complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Max antibody to detect the amount of Max that was co-immunoprecipitated with c-Myc.
-
A reduced Max signal in the treated group compared to the control group indicates successful disruption of the c-Myc/Max complex.
-
-
V. Visualizations
Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the point of intervention for inhibitor 5.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of a formulated c-Myc inhibitor.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo efficacy of a c-Myc inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating c-Myc Inhibitor Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with c-Myc inhibitors. The c-Myc oncoprotein is a critical regulator of cellular processes, and its inhibition is a key therapeutic strategy in cancer research.[1][2] However, the journey to obtaining consistent and reproducible results with c-Myc inhibitors can be challenging. This guide aims to provide solutions to common issues and a deeper understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the different classes of c-Myc inhibitors and how do they work?
A1: c-Myc inhibitors can be broadly categorized into three main groups based on their mechanism of action:
-
Direct Inhibitors: These molecules, such as 10058-F4 and 10074-G5, directly interfere with the formation of the c-Myc/Max heterodimer, which is essential for c-Myc's transcriptional activity.[3][1][4] They bind to c-Myc, preventing it from partnering with Max and subsequently binding to DNA.[3][1][5]
-
Indirect Inhibitors: These compounds, like JQ1, target proteins that regulate c-Myc expression or activity.[4] For example, BET bromodomain inhibitors prevent the recruitment of transcriptional machinery to the MYC gene promoter.[4]
-
Synthetic Lethal Inhibitors: These inhibitors selectively induce apoptosis in cells with high c-Myc expression by exploiting cellular vulnerabilities created by Myc overexpression.[4]
A common downstream effect of these diverse inhibitors is the induction of a global energy collapse within the cell, characterized by ATP depletion and mitochondrial dysfunction.[4][6]
Q2: Why am I observing high variability in my cell viability assay results?
A2: High variability in cell viability assays (e.g., MTT, CellTiter-Glo) can stem from several factors:
-
Cell Line Specificity: The sensitivity to c-Myc inhibitors can vary significantly between different cell lines. Factors such as the level of c-Myc expression, the presence of specific mutations, and the activity of drug efflux pumps can all influence the inhibitor's efficacy.
-
Compound Stability: Many small molecule c-Myc inhibitors have poor metabolic stability and a short plasma half-life.[1][7] Degradation of the compound in culture media over the course of the experiment can lead to inconsistent effects.
-
Assay Timing: The optimal time point to assess cell viability can differ depending on the inhibitor's mechanism and the cell line's doubling time. It is crucial to perform a time-course experiment to determine the ideal endpoint.
-
DMSO Concentration: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all wells and is at a non-toxic level (usually <0.1%).[8]
Q3: My c-Myc inhibitor is not showing any effect on c-Myc target gene expression. What could be the reason?
A3: A lack of effect on c-Myc target gene expression could be due to:
-
Ineffective Inhibition of c-Myc/Max Dimerization: The inhibitor may not be effectively disrupting the c-Myc/Max interaction within the cell. This could be due to poor cell permeability, rapid intracellular degradation, or off-target binding.
-
Incorrect Dosage: The concentration of the inhibitor may be too low to achieve a significant biological effect. A dose-response experiment is essential to determine the optimal concentration.
-
Timing of Analysis: The transcriptional effects of c-Myc inhibition can be transient. It is important to analyze gene expression at multiple time points post-treatment.
-
Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways to overcome the inhibition of c-Myc.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values for a c-Myc Inhibitor
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. | Reduced variability in growth rates and inhibitor response, leading to more consistent IC50 values. |
| Inhibitor stability and storage | Aliquot the inhibitor upon receipt and store at the recommended temperature. Prepare fresh dilutions for each experiment from a stock solution. | Minimized degradation of the inhibitor, ensuring consistent potency across experiments. |
| Assay incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing a maximal and consistent effect. | Determination of the ideal experimental endpoint for your specific cell line and inhibitor. |
| Plate edge effects | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity and minimize evaporation. | More uniform cell growth across the plate, reducing variability in assay readouts. |
Issue 2: Lack of Correlation Between c-Myc/Max Disruption and Downstream Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects of the inhibitor | Test the inhibitor in a c-Myc null or knockdown cell line. Perform a rescue experiment by overexpressing a c-Myc mutant that doesn't bind the inhibitor. | Confirmation that the observed phenotype is indeed c-Myc dependent. |
| Cellular context and signaling redundancy | Analyze the activity of parallel or compensatory signaling pathways that might be activated upon c-Myc inhibition. | A better understanding of the cellular response to c-Myc inhibition and potential mechanisms of resistance. |
| Insufficient disruption of c-Myc/Max interaction | Optimize the inhibitor concentration and treatment duration. Confirm the disruption of the c-Myc/Max dimer using co-immunoprecipitation. | A clear link between the biochemical effect (dimer disruption) and the cellular phenotype. |
| Delayed or transient downstream effects | Conduct a detailed time-course analysis of downstream markers, such as cell cycle arrest and apoptosis, at both the protein and mRNA levels. | Identification of the temporal relationship between c-Myc inhibition and its functional consequences. |
Experimental Protocols
Co-Immunoprecipitation to Assess c-Myc/Max Dimerization
Objective: To determine if a c-Myc inhibitor disrupts the interaction between c-Myc and Max in a cellular context.[1]
Methodology:
-
Cell Treatment: Seed and grow cells to 70-80% confluency. Treat the cells with the c-Myc inhibitor at the desired concentration and for the optimal duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody overnight at 4°C to pull down c-Myc and its interacting proteins.[5]
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.[5]
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against both c-Myc and Max. A decrease in the amount of Max co-immunoprecipitated with c-Myc in the inhibitor-treated sample compared to the control indicates disruption of the dimer.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of a c-Myc inhibitor on a cancer cell line.[8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor. Include a vehicle-only control.[8]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Visualizing Key Pathways and Workflows
Caption: c-Myc signaling pathway and point of intervention for Inhibitor 5.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of c-Myc Inhibitor 5 Concentration for Assays
Welcome to the technical support center for c-Myc Inhibitor 5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of inhibitor concentrations for your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for c-Myc inhibitors like Inhibitor 5?
A1: c-Myc is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] It forms a heterodimer with its partner protein, Max, to bind to DNA and activate the transcription of target genes.[2] Direct c-Myc inhibitors, such as the small molecule 10074-G5, function by binding to c-Myc and preventing its dimerization with Max, which in turn abrogates its transcriptional activity.[3][4] This leads to cell cycle arrest and can induce apoptosis in cancer cells that overexpress c-Myc.[5] Other indirect mechanisms to inhibit c-Myc include targeting the stability of the c-Myc protein or modulating upstream signaling pathways.[6]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell-line specific and should be determined empirically. A common method is to perform a dose-response experiment using a cell viability assay, such as the MTT assay.[7] This involves treating your cells with a range of inhibitor concentrations (e.g., 0.01 to 100 µM) for a set period (e.g., 48-72 hours) and then measuring cell viability.[8][9] The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%.[3][7] This value serves as a starting point for further optimization in other assays.
Q3: What is a typical IC50 value for a c-Myc inhibitor?
A3: IC50 values for c-Myc inhibitors can vary significantly depending on the specific compound, the cell line being tested, and the duration of the assay.[10] For example, the c-Myc inhibitor 10074-G5 has reported IC50 values of 15.6 µM in Daudi (Burkitt's Lymphoma) cells and 13.5 µM in HL-60 (Promyelocytic Leukemia) cells after a 72-hour incubation.[9][11] It is crucial to determine the IC50 value in your specific experimental system.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay and the biological question being addressed. For cell viability assays, incubation times of 48 to 72 hours are common.[3][9] To assess the disruption of c-Myc/Max dimerization, shorter time points, such as 4 to 24 hours, may be sufficient.[3][9] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q5: What solvent should I use to dissolve this compound?
A5: Most small molecule c-Myc inhibitors, like 10074-G5, are dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][11] It is important to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or medium to maintain humidity. | |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex the stock solution before each use. | |
| No significant effect of the inhibitor on cell viability. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The cell line is resistant to the inhibitor. | Consider using a different cell line known to be sensitive to c-Myc inhibition or investigate potential resistance mechanisms. Cells with high c-Myc expression are often more sensitive.[12] | |
| Poor stability or rapid metabolism of the inhibitor.[6] | Prepare fresh dilutions of the inhibitor for each experiment. Consider shorter incubation times or replenishing the inhibitor-containing medium. | |
| Inhibitor precipitates in the culture medium. | The concentration of the inhibitor exceeds its solubility in the medium. | Lower the final concentration of the inhibitor. Ensure the DMSO concentration in the final dilution is minimal. |
| Unexpected cell death in the vehicle control group. | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[5] |
| Contamination of cell culture. | Regularly check for microbial contamination and practice sterile cell culture techniques. |
Data Presentation
Table 1: Reported IC50 Values for the c-Myc Inhibitor 10074-G5
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference(s) |
| Daudi | Burkitt's Lymphoma | 72 hours | 15.6 | [3][9][11] |
| HL-60 | Promyelocytic Leukemia | 72 hours | 13.5 | [3][11] |
| Kelly | Neuroblastoma | Not Specified | 22.5 | [11] |
| PANC1 | Pancreatic Adenocarcinoma | 48 hours | ~25 (for a similar class of inhibitor) | [8] |
| MCF7 | Breast Carcinoma | 48 hours | ~25 (for a similar class of inhibitor) | [8] |
| DU-145 | Prostate Carcinoma | 48 hours | ~25 (for a similar class of inhibitor) | [8] |
| A549 | Lung Cancer | 48 hours | ~25 (for a similar class of inhibitor) | [8] |
Note: IC50 values are highly dependent on experimental conditions and should be determined independently for each cell line and assay.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
Materials:
-
Target cancer cell line (e.g., Daudi, HL-60)[5]
-
Complete culture medium[5]
-
This compound (dissolved in DMSO)[5]
-
96-well plates[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO[5]
-
Microplate reader[5]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] For adherent cells, allow them to attach overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.[5]
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[5]
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5][9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[3]
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization
This protocol is used to determine if this compound disrupts the interaction between c-Myc and Max.[3]
Materials:
-
Target cell line (e.g., Daudi)[5]
-
This compound (dissolved in DMSO)[5]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]
-
Anti-c-Myc antibody[5]
-
Anti-Max antibody[5]
-
Protein A/G agarose (B213101) beads[5]
-
SDS-PAGE gels and PVDF membrane[5]
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours).[5]
-
Harvest and lyse the cells in lysis buffer.[3]
-
Pre-clear the lysates with protein A/G agarose beads.[3]
-
Incubate the cleared lysate with an anti-c-Myc antibody overnight at 4°C.[3]
-
Add protein A/G agarose beads to pull down the c-Myc-antibody complex.[3]
-
Wash the beads several times with lysis buffer to remove non-specific binding.[3]
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Probe the membrane with an anti-Max antibody to detect co-immunoprecipitated Max. A reduced Max signal in the inhibitor-treated sample compared to the control indicates disruption of the c-Myc/Max interaction.[3]
Visualizations
Caption: Simplified c-Myc signaling pathway and the point of inhibition.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fluorescence Quenching with c-Myc Inhibitor 5
Welcome to the technical support center for c-Myc inhibitor 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation, with a specific focus on troubleshooting fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to disrupt the function of the c-Myc oncoprotein. The c-Myc protein is a transcription factor that, when overexpressed, can drive uncontrolled cell proliferation and contribute to tumor formation.[1] c-Myc inhibitors, such as the well-characterized 10058-F4 and 10074-G5, typically function by preventing the critical protein-protein interaction between c-Myc and its binding partner, Max.[2][3] This disruption inhibits the transcriptional activity of c-Myc, leading to a downstream reduction in the expression of genes involved in cell growth and proliferation.[4]
Q2: What is fluorescence quenching and why is it a concern when working with this compound?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample.[5] This can be a significant issue in fluorescence-based assays, as it can be misinterpreted as a biological effect of the inhibitor, leading to false-positive or inaccurate results. Small molecule inhibitors, like this compound, can cause quenching through various mechanisms, including direct interaction with the fluorophore or by absorbing the excitation or emission light (the "inner filter effect").[6]
Q3: What are the common fluorescence-based assays used to study c-Myc inhibitors?
Several fluorescence-based techniques are employed to screen for and characterize c-Myc inhibitors. These include:
-
Intrinsic Tryptophan Fluorescence Quenching: This assay monitors changes in the natural fluorescence of tryptophan residues within the c-Myc protein upon inhibitor binding.[7][8]
-
Fluorescence Resonance Energy Transfer (FRET): FRET assays can be designed to measure the proximity of c-Myc and Max, with a decrease in FRET signal indicating disruption of their interaction by an inhibitor.[9]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule (e.g., a c-Myc peptide or DNA E-box sequence) upon binding to its partner.[9][10]
Q4: How can I differentiate between true inhibition and fluorescence quenching?
Distinguishing between a genuine inhibitory effect and an experimental artifact like fluorescence quenching is crucial. This can be achieved by implementing appropriate controls and secondary assays. For instance, a "no-enzyme" or "no-protein" control containing the inhibitor can help identify if the compound itself is quenching the fluorescent signal. Additionally, performing an orthogonal assay that does not rely on fluorescence can help validate initial findings.
Troubleshooting Guide: Fluorescence Quenching
This guide provides a systematic approach to identifying and mitigating fluorescence quenching issues when using this compound.
Problem: A significant, concentration-dependent decrease in fluorescence signal is observed.
Step 1: Initial Assessment and Control Experiments
Possible Cause: The observed signal decrease could be due to genuine inhibition of the c-Myc/Max interaction, or it could be an artifact caused by fluorescence quenching.
Troubleshooting Protocol:
-
No-Protein/No-Enzyme Control: Run a control experiment that includes all assay components (buffer, fluorescent probe) except for the c-Myc protein. Add a dilution series of this compound to these control wells.
-
Analyze the Data: If you observe a concentration-dependent decrease in fluorescence in the absence of the c-Myc protein, it is highly likely that the inhibitor is causing fluorescence quenching.
Step 2: Characterizing the Quenching Effect
Possible Cause: The inhibitor may be quenching fluorescence through an inner filter effect or by direct interaction with the fluorophore.
Troubleshooting Protocol:
-
Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in your assay. If the inhibitor absorbs light at the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely contributor to the quenching.[6]
-
Correct for Inner Filter Effect: If the inner filter effect is confirmed, you can mathematically correct your fluorescence data. This typically involves using a correction factor derived from the absorbance of the inhibitor at the excitation and emission wavelengths.[6]
Step 3: Mitigating Fluorescence Quenching
Possible Cause: The chosen assay format may be particularly susceptible to quenching by your inhibitor.
Troubleshooting Protocol:
-
Modify Assay Conditions:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Adjust Concentrations: Lowering the concentration of the inhibitor or the fluorophore may reduce the quenching effect, but ensure that the concentrations remain within a biologically relevant and detectable range.
-
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method. Examples include:
-
AlphaScreen™: A bead-based assay that measures molecular interactions through a chemiluminescent signal.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics and affinity.[11]
-
Western Blot: To assess the downstream effects of c-Myc inhibition on target protein expression.
-
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized c-Myc inhibitors, which can serve as a reference when evaluating the performance of this compound.
Table 1: Inhibitory Concentrations of Common c-Myc Inhibitors
| Inhibitor | Assay Type | Target Interaction | IC50 | Reference |
| 10074-G5 | Transcriptional Activity | c-Myc/Max | 146 µM | [12] |
| JY-3-094 | EMSA | c-Myc/Max Dimerization | 33 µM | [13] |
| 10058-F4 | Cell-based | c-Myc-Max Interaction | ~50-100 µM | [9] |
Table 2: Binding Affinities of Common c-Myc Inhibitors
| Inhibitor | Method | Binding Partner | Kd | Reference |
| 10074-G5 | Not Specified | c-Myc | 2.8 µM | [12] |
| KJ-Pyr-9 | In vitro assay | MYC | 6.5 nM | [14] |
Key Experimental Protocols
Protocol 1: Intrinsic Tryptophan Fluorescence Quenching Assay
This protocol is adapted from studies demonstrating inhibitor-induced quenching of c-Myc's intrinsic tryptophan fluorescence.[7]
Objective: To determine if this compound binds to the c-Myc protein by measuring the quenching of its intrinsic tryptophan fluorescence.
Materials:
-
Purified c-Myc protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM sodium phosphate, pH 7.4)
-
Fluorometer and quartz cuvettes or black microplates
Methodology:
-
Prepare a solution of purified c-Myc protein in the assay buffer to a final concentration of approximately 1 µM.
-
Set the excitation wavelength of the fluorometer to 295 nm and the emission scan range from 310 nm to 400 nm.
-
Record the baseline fluorescence spectrum of the c-Myc protein solution.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add increasing concentrations of this compound to the c-Myc protein solution. Allow for a short incubation period (e.g., 5 minutes) at room temperature after each addition.
-
Record the fluorescence emission spectrum after each addition of the inhibitor.
-
Control for Inner Filter Effect: In a separate experiment, titrate this compound into a solution of N-Acetyl-L-tryptophanamide (NATA) at the same concentration as the c-Myc protein. NATA serves as a control fluorophore that does not bind the inhibitor.[6]
-
Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect using the data from the NATA titration.
-
Plot the corrected fluorescence intensity at the emission maximum (typically around 340-350 nm) against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates binding of the inhibitor to c-Myc.
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is based on the principles of FP assays used for studying protein-protein and protein-DNA interactions.[9][15]
Objective: To measure the ability of this compound to disrupt the interaction between a fluorescently labeled c-Myc peptide and its binding partner.
Materials:
-
Fluorescently labeled c-Myc peptide (e.g., with fluorescein)
-
Purified Max protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a solution of the fluorescently labeled c-Myc peptide in the assay buffer.
-
Prepare a solution of the Max protein in the assay buffer.
-
In a black microplate, add the fluorescently labeled c-Myc peptide and the Max protein to establish a baseline high polarization signal.
-
Add a dilution series of this compound to the wells.
-
Include control wells:
-
Minimum Polarization: Fluorescently labeled peptide only.
-
Maximum Polarization: Fluorescently labeled peptide with Max protein (no inhibitor).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the appropriate excitation and emission filters for your fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the minimum and maximum polarization controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: c-Myc signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for identifying and addressing fluorescence quenching.
Caption: A logical decision tree for troubleshooting fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Comparison of c-Myc Inhibitors: The Dimerization Disruptor 10058-F4 versus the G-Quadruplex Stabilizer c-Myc Inhibitor 5 (DA3)
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a master regulator of cellular proliferation, differentiation, and apoptosis, is a notoriously challenging yet highly sought-after target in cancer therapy. Its dysregulation is a hallmark of a vast array of human cancers. The scientific community has developed a diverse arsenal (B13267) of small molecule inhibitors aimed at crippling c-Myc's oncogenic activity. This guide provides an objective comparison of two distinct classes of c-Myc inhibitors: the well-established c-Myc-Max dimerization inhibitor, 10058-F4 , and a more novel G-quadruplex stabilizer, c-Myc Inhibitor 5 (DA3) . We present a detailed analysis of their mechanisms of action, supported by experimental data, to assist researchers in selecting the appropriate tool for their c-Myc-focused investigations.
Executive Summary
| Feature | This compound (DA3) | 10058-F4 |
| Mechanism of Action | Stabilizes the G-quadruplex structure in the c-Myc promoter, repressing transcription. | Prevents the heterodimerization of c-Myc and Max proteins, inhibiting DNA binding and transactivation of target genes. |
| Target | c-Myc promoter DNA G-quadruplex | c-Myc protein (bHLH-ZIP domain) |
| Binding Affinity (Kd) | 16 μM | Not typically reported as a Kd; efficacy is measured by IC50 in cellular assays. |
| Cellular Effects | Downregulation of c-Myc expression, induction of apoptosis, and cell cycle arrest (inferred from class effect). | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase.[1] |
Mechanism of Action: Two Distinct Strategies to Silence c-Myc
The approaches of this compound (DA3) and 10058-F4 to inhibit c-Myc function are fundamentally different, targeting distinct molecular components in the c-Myc signaling pathway.
This compound (DA3): Targeting the Gene's "Off Switch"
DA3 is a fluorescent, long-chain-bridged bispurine that selectively targets a non-canonical DNA structure known as a G-quadruplex, located in the promoter region of the c-Myc gene. By binding to and stabilizing this G-quadruplex, DA3 effectively acts as a transcriptional repressor, preventing the cellular machinery from reading the c-Myc gene and producing the oncoprotein. This leads to a decrease in the overall levels of c-Myc protein in the cell.
10058-F4: Disrupting the Essential Partnership
In contrast, 10058-F4 is a small molecule that directly targets the c-Myc protein itself. For c-Myc to function as a transcription factor, it must first form a heterodimer with its obligate partner, Max. This c-Myc/Max complex is then able to bind to specific DNA sequences (E-boxes) in the promoters of target genes, driving their expression. 10058-F4 works by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc, physically preventing its association with Max.[2] Without this crucial partnership, c-Myc is unable to bind to DNA and activate its downstream oncogenic programs.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound (DA3) and 10058-F4, providing a direct comparison of their in vitro efficacy. It is important to note that the available data for DA3 is more limited compared to the extensively studied 10058-F4.
Table 1: Binding Affinity
| Inhibitor | Target | Dissociation Constant (Kd) | Reference |
| This compound (DA3) | c-MYC G-quadruplex | 16 μM | [2] |
Table 2: In Vitro Efficacy (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [3] |
| 10058-F4 | Hey | Ovarian Cancer | 3.2 | [3] |
| 10058-F4 | REH | Leukemia | 400 | [4] |
| 10058-F4 | Nalm-6 | Leukemia | 430 | [4] |
| This compound (DA3) | Various | - | Data not readily available in comparative format | - |
Note: IC50 values can vary significantly based on the cell line and the assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of these c-Myc inhibitors.
Cell Viability (MTT) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the c-Myc inhibitors on the proliferation of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
c-Myc inhibitor (10058-F4 or DA3) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the c-Myc inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with a c-Myc inhibitor.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
c-Myc inhibitor (10058-F4 or DA3)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of the c-Myc inhibitor for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
c-Myc inhibitor (10058-F4 or DA3)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
Both this compound (DA3) and 10058-F4 represent promising, albeit mechanistically distinct, avenues for the therapeutic targeting of the c-Myc oncoprotein. 10058-F4, as a direct inhibitor of the c-Myc-Max protein-protein interaction, has been extensively characterized and serves as a valuable tool for studying the acute consequences of c-Myc inhibition. However, its in vivo efficacy has been hampered by poor pharmacokinetic properties.
This compound (DA3), which targets the c-Myc gene at the transcriptional level by stabilizing a G-quadruplex structure, offers an alternative strategy. While the concept is compelling, more extensive quantitative data on its cellular effects and in vivo performance are required for a comprehensive comparison with other classes of c-Myc inhibitors.
The choice between these inhibitors will largely depend on the specific research question. For studies focused on the immediate downstream effects of disrupting c-Myc's transcriptional activity, 10058-F4 is a well-validated choice. For investigations into transcriptional regulation and the role of non-canonical DNA structures in c-Myc expression, DA3 provides a unique tool. The development of next-generation inhibitors with improved potency, specificity, and drug-like properties for both classes remains an active and critical area of cancer research.
References
A Comparative Guide to the Efficacy of c-Myc Inhibitors: JQ1 vs. c-Myc Inhibitor 5 (DA3)
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is a critical target in cancer therapy. Its dysregulation is a hallmark of a vast majority of human cancers. This guide provides a detailed comparison of two distinct inhibitors of c-Myc: the well-characterized BET bromodomain inhibitor, JQ1, and the G-quadruplex stabilizer known as c-Myc Inhibitor 5 (DA3). This comparison is based on their differing mechanisms of action and available experimental data on their efficacy.
Executive Summary
JQ1, an indirect inhibitor of c-Myc, functions by targeting the BET family of bromodomain proteins, leading to a downstream reduction in c-Myc transcription. In contrast, this compound (DA3) is a G-quadruplex stabilizer that directly targets a secondary DNA structure in the c-Myc promoter region to suppress its expression. While extensive data is available for JQ1, demonstrating its efficacy across a range of cancer cell lines, quantitative data for this compound (DA3) is less prevalent in publicly accessible literature. This guide summarizes the available data for both compounds, outlines relevant experimental protocols, and visualizes their mechanisms and the c-Myc signaling pathway.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for JQ1 and this compound (DA3). It is important to note the different mechanisms of action when comparing these compounds.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) |
| JQ1 | BRD4 and other BET family proteins | Indirectly inhibits c-Myc by preventing BET protein binding to acetylated histones, leading to reduced c-Myc transcription.[1][2] | - |
| This compound (DA3) | c-Myc promoter G-quadruplex | Stabilizes the G-quadruplex structure in the c-Myc promoter, repressing c-Myc gene transcription.[3][4] | 16 µM[3] |
| JQ1 Efficacy in Cancer Cell Lines | |||
| Cell Line | Cancer Type | IC50 | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | 0.28–10.36 µM | [5] |
| Lung Adenocarcinoma Cells | Lung Cancer | 0.42–4.19 µM (sensitive lines) | [6] |
| Luminal Breast Cancer Cells | Breast Cancer | Not specified | [7] |
| KRAS mutant NSCLC Cells | Non-Small Cell Lung Cancer | Varies by cell line | [8] |
Signaling Pathways and Mechanisms of Action
To understand the distinct approaches of these inhibitors, it is crucial to visualize the c-Myc signaling pathway and their respective points of intervention.
Caption: The c-Myc signaling pathway, a central regulator of cell fate.
Caption: Mechanisms of action for JQ1 and this compound (DA3).
Experimental Protocols
To aid researchers in the evaluation of these and other c-Myc inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a c-Myc inhibitor on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., JQ1 or this compound) in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by a c-Myc inhibitor.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of a c-Myc inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: A typical experimental workflow for comparing the efficacy of c-Myc inhibitors.
Conclusion
JQ1 and this compound (DA3) represent two distinct and promising strategies for targeting the c-Myc oncogene. JQ1, an indirect inhibitor acting through BET bromodomain inhibition, has a substantial body of evidence supporting its anti-proliferative and pro-apoptotic effects in a variety of cancer models.[1][2][5][9] In contrast, this compound (DA3), a G-quadruplex stabilizer, offers a more direct approach to silencing c-Myc expression at the transcriptional level.[3][4]
While the available data for JQ1 allows for a robust assessment of its efficacy, further research is critically needed to fully elucidate the therapeutic potential of this compound (DA3). Specifically, comprehensive studies detailing its IC50 values across a panel of cancer cell lines, as well as its impact on cell cycle progression and apoptosis, are required for a direct and thorough comparison with JQ1.
Researchers are encouraged to utilize the provided experimental protocols to conduct their own comparative studies. The continued investigation into diverse mechanisms of c-Myc inhibition will be paramount in developing effective and personalized cancer therapies.
References
- 1. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc | DC Chemicals [dcchemicals.com]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the G-Quadruplex Maze: A Comparative Selectivity Analysis of the c-Myc Inhibitor SYUIQ-05
The quest for selective cancer therapeutics has led researchers to explore novel molecular targets, with the G-quadruplex structures in the promoter region of the c-Myc oncogene emerging as a promising avenue. Stabilization of these four-stranded DNA structures can effectively silence c-Myc transcription, a critical driver of tumorigenesis. This guide provides a comparative analysis of the c-Myc inhibitor SYUIQ-05, also known as c-Myc inhibitor 5, focusing on its selectivity for the c-Myc G-quadruplex over other biologically relevant G-quadruplexes and duplex DNA. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in drug discovery and development.
Executive Summary
The quindoline (B1213401) derivative SYUIQ-05 has been identified as a potent ligand that preferentially binds to and stabilizes the G-quadruplex in the promoter of the c-Myc gene. This interaction leads to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation. This guide delves into the experimental validation of SYUIQ-05's selectivity, comparing its performance with other known G-quadruplex ligands. The data presented herein is crucial for understanding the therapeutic potential and specificity of SYUIQ-05 as a targeted anticancer agent.
Comparative Analysis of G-Quadruplex Ligand Selectivity
The selectivity of a G-quadruplex ligand is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the quantitative data on the binding affinity and stabilization of SYUIQ-05 and other well-characterized G-quadruplex ligands against a panel of G-quadruplex-forming sequences from the promoters of oncogenes such as c-kit, Bcl-2, and VEGF, as well as telomeric repeats and duplex DNA.
Table 1: Binding Affinity (Kd, μM) of G-Quadruplex Ligands Determined by Surface Plasmon Resonance (SPR)
| Compound | c-Myc | Telomeric | c-kit1 | Bcl-2 | VEGF | Duplex DNA |
| SYUIQ-05 | ~2.8 [1] | >10 | nd | nd | nd | >10 |
| TMPyP4 | 1.5-5.0 | 0.5-2.0 | 1.0-4.0 | 2.0-6.0 | 1.0-5.0 | 5.0-15.0 |
| BRACO-19 | 0.5-2.0 | 0.1-0.5 | 0.2-1.0 | 0.5-2.5 | 0.3-1.5 | >20 |
| PhenDC3 | 0.1-0.5 | 0.05-0.2 | 0.1-0.4 | 0.2-0.8 | 0.1-0.6 | >50 |
nd: not determined
Table 2: Thermal Stabilization (ΔTm, °C) of G-Quadruplex Structures by Ligands from FRET Melting Assays
| Compound | c-Myc | Telomeric | c-kit1 | Bcl-2 | VEGF | Duplex DNA |
| SYUIQ-05 | 12.9 [2] | <5 | nd | nd | nd | <2 |
| TMPyP4 | 10-15 | 15-20 | 12-18 | 8-12 | 10-16 | <3 |
| BRACO-19 | 18-25 | 20-28 | 22-30 | 15-22 | 17-24 | <2 |
| PhenDC3 | 25-32 | 28-35 | 26-33 | 20-28 | 24-30 | <1 |
nd: not determined
Table 3: In Vitro Cytotoxicity (IC50, μM) of SYUIQ-05 and Related Compounds in Cancer Cell Lines
| Compound | K562 (Leukemia) | CNE2 (Nasopharyngeal) | HeLa (Cervical) |
| SYUIQ-05 | nd | 0.93 μg/mL | 0.55 μg/mL |
| SYUIQ-FM05 | 0.01083 [3] | nd | nd |
nd: not determined Note: IC50 for SYUIQ-05 in CNE2 and HeLa cells were reported in μg/mL.[4] The molecular weight of SYUIQ-05 is needed for a direct molar comparison.
Experimental Methodologies
A thorough understanding of the experimental conditions is critical for the interpretation and replication of the presented data. Below are detailed protocols for the key assays used to evaluate the selectivity and efficacy of SYUIQ-05.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a biomolecule (ligand) immobilized on a sensor surface.
-
Instrumentation : Biacore T200 or similar SPR instrument.
-
Sensor Chip : Streptavidin (SA) coated sensor chip.
-
Immobilization : A 5'-biotinylated DNA oligonucleotide sequence forming the G-quadruplex of interest is injected over the SA chip surface until a stable immobilization level is reached. A reference flow cell is left blank or immobilized with a non-target DNA to subtract non-specific binding.
-
Analyte : SYUIQ-05 or other test compounds are serially diluted in running buffer to a range of concentrations (e.g., 0.1 to 10 μM).
-
Running Buffer : A buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 100 mM KCl to stabilize the G-quadruplex structure.
-
Assay Cycle :
-
Association : The analyte is injected over the sensor surface at a constant flow rate for a defined period, allowing for binding to the immobilized DNA.
-
Dissociation : The running buffer is flowed over the surface to monitor the dissociation of the analyte-DNA complex.
-
Regeneration : A specific regeneration solution (e.g., a pulse of high salt or low pH solution) is injected to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis : The sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
FRET Melting Assay for Thermal Stabilization
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stability of a DNA structure in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates ligand-induced stabilization.
-
Instrumentation : A real-time PCR machine with a thermal ramping capability and fluorescence detection.
-
Oligonucleotides : The G-quadruplex forming DNA sequence is dually labeled with a fluorescent donor (e.g., FAM at the 5'-end) and a quencher (e.g., TAMRA at the 3'-end).
-
Assay Buffer : A buffer such as 10 mM Tris-HCl (pH 7.4) containing 100 mM KCl to promote G-quadruplex formation.
-
Procedure :
-
The labeled oligonucleotide is annealed in the assay buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
The annealed oligonucleotide is incubated with the test compound at a specified concentration (e.g., 1-10 μM) or with a vehicle control (e.g., DMSO).
-
The fluorescence of the donor fluorophore is monitored as the temperature is increased in small increments (e.g., 1°C/min) from room temperature to 95°C.
-
-
Data Analysis : As the G-quadruplex unfolds, the distance between the donor and quencher increases, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded, determined from the midpoint of the melting curve. The change in melting temperature (ΔTm) is calculated as Tm (with ligand) - Tm (without ligand).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Lines : Cancer cell lines of interest (e.g., K562, CNE2, HeLa) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound (e.g., SYUIQ-05) or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
-
Data Analysis : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the c-Myc signaling pathway and the workflow for validating G-quadruplex inhibitor selectivity.
Caption: c-Myc signaling pathway and the inhibitory action of SYUIQ-05.
Caption: Experimental workflow for validating G-quadruplex inhibitor selectivity.
Conclusion
The available data strongly suggests that SYUIQ-05 is a promising c-Myc inhibitor that exhibits selectivity for the c-Myc G-quadruplex. Its ability to stabilize this structure and induce cytotoxicity in cancer cell lines underscores its therapeutic potential. However, a more comprehensive selectivity profile, including quantitative binding and stabilization data against a broader panel of G-quadruplexes and duplex DNA, is necessary for a complete assessment. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working on the development of next-generation G-quadruplex-targeted cancer therapies. Further investigation into the structure-activity relationship of SYUIQ-05 and its analogs will be instrumental in designing even more potent and selective c-Myc inhibitors.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-quadruplex ligand, SYUIQ-FM05, targets proto-oncogene c-kit transcription and induces apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-quadruplex ligand SYUIQ-5 induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bispurine and Other c-Myc Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a notoriously "undruggable" target. This guide provides a comparative analysis of different classes of c-Myc inhibitors, with a special focus on emerging bispurine compounds that target the c-Myc G-quadruplex, alongside established inhibitors of the c-Myc/Max protein-protein interaction.
Mechanism of Action: Diverse Strategies to Inhibit a Master Regulator
c-Myc requires heterodimerization with its partner protein, Max, to bind to E-box sequences in the promoter regions of its target genes and drive their transcription.[1] Inhibition of this process can be achieved through several distinct mechanisms.
1. Direct Inhibition of the c-Myc/Max Protein-Protein Interaction (PPI): Small molecules in this class physically bind to c-Myc, preventing its association with Max. This is the most direct approach to inhibiting c-Myc's transcriptional activity.
2. Stabilization of the c-Myc G-Quadruplex: The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a secondary structure known as a G-quadruplex (G4).[2] Stabilization of this G4 structure by small molecules can act as a transcriptional repressor, thereby inhibiting c-Myc expression.[2] A novel class of bispurine derivatives has shown promise in selectively targeting this G4 structure.[2]
Comparative Performance of c-Myc Inhibitors
The following tables provide a summary of the available quantitative data for different classes of c-Myc inhibitors. It is important to note that a direct head-to-head comparison of all these compounds in a single study is not yet available in the published literature. The data presented here is compiled from various sources, and experimental conditions may differ.
Table 1: Performance of Bispurine c-Myc G-Quadruplex Stabilizers
| Compound Class | Target | Binding Affinity (Kd) | Cell Line | IC50 (Proliferation) | Reference(s) |
| Bispurine Derivatives | c-MYC G-Quadruplex | Not explicitly reported | HeLa, HCT116 | 3.2 - 3.4 µM | [3] |
Table 2: Performance of Direct c-Myc/Max Protein-Protein Interaction Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cell Line(s) | IC50 (Proliferation) | Reference(s) |
| 10058-F4 | c-Myc bHLH-ZIP | Not explicitly reported | HL-60, Daudi | 13.5 µM, 15.6 µM | [4] |
| 10074-G5 | c-Myc bHLH-ZIP | 2.8 µM | Daudi, HL-60 | 15.6 µM, 13.5 µM | [4] |
| sAJM589 | c-Myc/Max Interface | Not explicitly reported | P493-6 (Burkitt lymphoma) | 1.9 µM | [5] |
| MYCMI-6 | Myc-Max Interface | 1.6 µM | Various cancer cell lines | ~1 µM | [3] |
| KJ-Pyr-9 | Myc-Max Interface | 6.5 nM | NCI-H460, MDA-MB-231, SUM-159PT | 5 - 10 µM | |
| Mycro3 | Myc-Max Interface | Not explicitly reported | Myc-intact cells | 0.25 µM | [6] |
Table 3: Performance of Indirect c-Myc Inhibitors
| Compound | Mechanism of Action | Target | Cell Line(s) | IC50 (Proliferation) | Reference(s) |
| JQ1 | BET Bromodomain Inhibition | BRD4 | Various | Varies by cell line | [1] |
| CX-5461 | RNA Polymerase I Inhibition | RNA Pol I | Various | Varies by cell line | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the c-Myc signaling pathway and a general workflow for evaluating c-Myc inhibitors.
Caption: The c-Myc signaling pathway and points of intervention for bispurine and PPI inhibitors.
Caption: A general experimental workflow for the comparative analysis of c-Myc inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize and compare c-Myc inhibitors.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a c-Myc inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
c-Myc inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the c-Myc inhibitor in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
c-Myc/Max Interaction Assay (NanoBRET™ Assay)
Objective: To quantify the disruption of the c-Myc/Max protein-protein interaction in live cells by a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
cMyc-NanoLuc® Fusion Vector
-
MAX-HaloTag® Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer with 450 nm and >600 nm filters
Protocol:
-
Co-transfection: Co-transfect HEK293 cells with the cMyc-NanoLuc® and MAX-HaloTag® fusion vectors according to the manufacturer's protocol.
-
Cell Plating: 20-24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®. Plate the cells into a 96-well plate.
-
Compound and Ligand Addition: Add the test compound at various concentrations to the designated wells. Add the HaloTag® NanoBRET™ 618 Ligand to all wells except the "no ligand" control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Luminescence Reading: Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (HaloTag® 618, >600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio according to the manufacturer's instructions. A decrease in the NanoBRET™ ratio in the presence of the compound indicates disruption of the c-Myc/Max interaction.
G-Quadruplex (G4) Melting Assay (FRET-based)
Objective: To assess the ability of a compound to stabilize the c-MYC G-quadruplex.
Materials:
-
Fluorescently labeled oligonucleotide corresponding to the c-MYC G4-forming sequence (e.g., labeled with FAM and TAMRA).
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Test compound.
-
Real-time PCR instrument with melting curve analysis capability.
Protocol:
-
Sample Preparation: Prepare a reaction mixture containing the fluorescently labeled oligonucleotide and the test compound at various concentrations in the assay buffer.
-
Annealing: Heat the samples to 95°C for 5 minutes and then slowly cool to room temperature to allow for G4 formation.
-
Melting Curve Analysis: Place the samples in the real-time PCR instrument and perform a melting curve analysis by gradually increasing the temperature from room temperature to 95°C while monitoring the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.
Quantitative Real-Time PCR (qPCR) for c-Myc Target Gene Expression
Objective: To quantify the effect of a c-Myc inhibitor on the expression of known c-Myc target genes.
Materials:
-
Cancer cells treated with the c-Myc inhibitor.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for c-Myc target genes (e.g., ODC1, CCND2) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the c-Myc inhibitor for a specified time. Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control, normalized to the housekeeping gene.[5]
Conclusion
The development of c-Myc inhibitors is a rapidly evolving field with diverse strategies showing promise. While direct PPI inhibitors have been the focus for many years, the emergence of bispurine compounds that stabilize the c-MYC G-quadruplex offers a novel and exciting alternative. The data presented in this guide highlights the potential of both approaches. For researchers, the choice of inhibitor will depend on the specific research question and experimental context. The detailed protocols provided herein should serve as a valuable resource for the rigorous evaluation and comparison of these and other emerging c-Myc inhibitors. Further head-to-head comparative studies under standardized conditions will be crucial to definitively establish the relative merits of these different inhibitory strategies in the quest to effectively target c-Myc in cancer.
References
- 1. Thermal Melting Studies of Ligand DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neoplasiaresearch.com [neoplasiaresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of c-myc gene amplification by a competitive PCR assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of c-Myc Inhibition: A Comparative Guide to Small Molecule Inhibitor 10074-G5 and RNAi
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for inhibiting the c-Myc oncoprotein: the small molecule inhibitor 10074-G5 and RNA interference (RNAi). This objective analysis is supported by experimental data to aid in the selection and application of the most suitable technique for your research needs.
The c-Myc oncogene is a critical transcription factor that is overexpressed in a majority of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis.[1][2] Its inhibition is a significant therapeutic strategy in cancer research. This guide cross-validates the results of a prominent c-Myc inhibitor, 10074-G5, with the well-established gene silencing technique of RNAi. While another compound, "c-Myc inhibitor 5" (also known as DA3), targets the c-MYC G-quadruplex, the focus of this guide is on 10074-G5 due to the extensive availability of quantitative data and established protocols.[1][3]
Mechanism of Action: A Tale of Two Approaches
c-Myc Inhibitor 10074-G5 is a small molecule that directly interferes with the function of the c-Myc protein.[4] It operates by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of c-Myc, which is essential for its dimerization with its partner protein, Max.[4] This binding distorts the conformation of c-Myc, preventing the formation of the c-Myc/Max heterodimer.[4] Without this dimerization, the complex cannot bind to E-box DNA sequences in the promoter regions of target genes, thereby inhibiting the transcription of genes that drive cell proliferation.[2][4]
RNA interference (RNAi) , on the other hand, targets c-Myc at the messenger RNA (mRNA) level. This process utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the c-Myc mRNA sequence.[5][6] Once introduced into the cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to the target c-Myc mRNA, leading to its cleavage and subsequent degradation.[5] This prevents the translation of the c-Myc protein, effectively reducing its expression.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of c-Myc inhibitor 10074-G5 and c-Myc RNAi from various studies. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies.
Table 1: In Vitro Cytotoxicity of c-Myc Inhibitor 10074-G5
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference(s) |
| Daudi | Burkitt's Lymphoma | 15.6 | 72 hours | [7][8] |
| HL-60 | Promyelocytic Leukemia | 13.5 | 72 hours | [7] |
| Kelly | Neuroblastoma | 22.5 | Not Specified | [9] |
Table 2: Pharmacodynamic Effects of c-Myc Inhibitor 10074-G5 in Daudi Cells (10 µM Treatment)
| Parameter | Time Point | Effect | Reference(s) |
| c-Myc/Max Dimerization | 4 hours | ~75% inhibition | [10][11] |
| c-Myc/Max Dimerization | 24 hours | Inhibition maintained | [10] |
| Total c-Myc Protein Level | 24 hours | ~40-70% decrease | [8][10] |
Table 3: Efficacy of c-Myc RNAi in Cancer Cell Lines
| Cell Line | Cancer Type | c-Myc Knockdown Efficiency | Effect on Cell Viability/Proliferation | Reference(s) |
| MCF-7 | Breast Cancer | Up to 80% protein reduction | Significant inhibition of tumor growth in vitro and in vivo | [6] |
| Medulloblastoma (DAOY, D341, D425) | Brain Tumor | 35-94% mRNA reduction | Inhibition of cellular proliferation and clonogenic growth | [12] |
| Colo 320 | Colon Cancer | Significant protein reduction | Marked inhibition of cell proliferation and colony formation | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are generalized protocols for the use of c-Myc inhibitor 10074-G5 and c-Myc RNAi.
Protocol 1: Cell Viability Assay with c-Myc Inhibitor 10074-G5 (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., Daudi, HL-60) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight if applicable.[11]
-
Compound Preparation: Prepare a stock solution of 10074-G5 in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is below 0.1%.[11]
-
Treatment: Treat the cells with the various concentrations of 10074-G5. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Protocol 2: c-Myc Knockdown using siRNA Transfection
-
siRNA Preparation: Resuspend lyophilized c-Myc specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.[14]
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of siRNA into an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in each well containing a complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).
-
Phenotypic Assays: Following confirmation of knockdown, proceed with desired functional assays (e.g., cell viability, proliferation, apoptosis assays).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: c-Myc pathway and points of inhibition.
Caption: Experimental workflow for comparison.
Caption: Logical flow of cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc | DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Knockdown of c-Myc expression by RNAi inhibits MCF-7 breast tumor cells growth in vitro and in vivo (Journal Article) | ETDEWEB [osti.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. RNA interference-mediated c-MYC inhibition prevents cell growth and decreases sensitivity to radio- and chemotherapy in childhood medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA directed against c-Myc inhibits proliferation and downregulates human telomerase reverse transcriptase in human colon cancer Colo 320 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Unlocking Synergistic Potential: A Comparative Guide to c-Myc Inhibitor 5 in Combination Chemotherapy
For Immediate Release
A deep dive into the synergistic effects of c-Myc inhibitor 5, a promising anti-cancer agent, reveals its potential to significantly enhance the efficacy of conventional chemotherapy. This guide provides a comprehensive comparison of its performance with alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
The c-Myc oncogene is a critical driver of tumor growth and proliferation, making it a prime target for cancer therapy.[1] Small molecule inhibitors of c-Myc, such as the conceptual "this compound," are being actively investigated for their ability to sensitize cancer cells to chemotherapy. This guide synthesizes preclinical data on well-characterized c-Myc inhibitors, 10058-F4 and JQ1, as surrogates for "this compound," to assess their synergistic potential with standard chemotherapeutic agents.
Comparative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method.[2][3] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The following tables summarize the synergistic effects of c-Myc inhibitors in combination with various chemotherapy drugs in different cancer cell lines.
Table 1: Synergistic Effects of c-Myc Inhibitor 10058-F4 with Chemotherapy
| Cancer Type | Chemotherapy Agent | Cell Line | IC50 (Inhibitor) | IC50 (Chemo) | Combination Index (CI) @ Fa=0.5 | Reference |
| Breast Cancer | Doxorubicin | MDA-MB-231 | 4.23 µM (Niclosamide*) | 2.1 µM | < 1 (Synergistic) | [4] |
| Ovarian Cancer | Cisplatin | 2008C13 | N/A | N/A | Enhanced Cytotoxicity | [5][6] |
| Acute Myeloid Leukemia | Vincristine | Nalm-6 | 430 µM | N/A | Synergistic | [1] |
Note: Data for Niclosamide, which also affects c-Myc signaling, is used as a surrogate to illustrate synergy with Doxorubicin.
Table 2: Synergistic Effects of c-Myc Inhibitor JQ1 with Chemotherapy
| Cancer Type | Chemotherapy Agent | Cell Line | IC50 (Inhibitor) | IC50 (Chemo) | Combination Index (CI) @ Fa=0.5 | Reference |
| Non-Small Cell Lung Cancer | Paclitaxel | A549 | ~4 µM | ~10 ng/mL | < 1 (Synergistic) | [7] |
| Non-Small Cell Lung Cancer | Cisplatin | A549 | ~4 µM | N/A | < 1 (Synergistic) | [7] |
| Acute Myeloid Leukemia | Selinexor (B610770) | Kasumi-1, MOLM13, MV4-11, THP1 | N/A | N/A | < 1 (Strong Synergy) | [8][9] |
The data consistently demonstrates that combining c-Myc inhibitors with conventional chemotherapy agents leads to synergistic cytotoxicity across various cancer types. This suggests that c-Myc inhibition can lower the required therapeutic dose of chemotherapeutic drugs, potentially reducing treatment-related toxicity.
Mechanism of Synergy: The Role of Apoptosis
c-Myc plays a dual role in both cell proliferation and apoptosis.[10][11] By inhibiting c-Myc, cancer cells are often sensitized to the apoptotic-inducing effects of chemotherapy. The following data highlights the enhanced apoptosis observed with combination therapy.
Table 3: Induction of Apoptosis by Combination Therapy
| Cancer Type | Combination Therapy | Cell Line | Apoptosis Measurement | Result | Reference |
| Non-Small Cell Lung Cancer | JQ1 + Paclitaxel | A549 | Caspase-3 ELISA | Increased Caspase-3 activity | [7] |
| Acute Myeloid Leukemia | JQ1 + Selinexor | AML cell lines | Flow Cytometry (Annexin V) | Increased apoptosis | [8][9] |
| Ovarian Cancer | 10058-F4 | SKOV3, Hey | Annexin V FITC assay | Induction of apoptosis | [12][13] |
These findings underscore that the synergistic effect is, at least in part, mediated by an enhanced induction of programmed cell death.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the c-Myc signaling pathway, a typical experimental workflow for assessing drug synergy, and the logical relationship of the combination therapy.
Caption: The c-Myc signaling pathway and points of therapeutic intervention.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Caption: Logical relationship of c-Myc inhibitor and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the c-Myc inhibitor, chemotherapy agent, and their combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13]
Combination Index (CI) Calculation
The CI is calculated using the Chou-Talalay method based on the dose-effect data of single agents and their combination.[2][3] Software such as CompuSyn can be used for this analysis. The formula for two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Conclusion
The collective evidence strongly suggests that combining c-Myc inhibitors with standard chemotherapy regimens holds significant promise for improving cancer treatment outcomes. The synergistic interactions observed across multiple cancer types, driven by an enhanced induction of apoptosis, warrant further investigation and clinical development. This guide provides a foundational framework for researchers to build upon in the quest for more effective and less toxic cancer therapies.
References
- 1. Co-Encapsulation of Paclitaxel and JQ1 in Zein Nanoparticles as Potential Innovative Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. abeomics.com [abeomics.com]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Head-to-Head Comparison of c-Myc G-Quadruplex Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of small molecule stabilizers targeting the G-quadruplex structure in the promoter of the c-Myc oncogene. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and development of potent and selective c-Myc inhibitors.
The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in a wide range of human cancers.[1][2] Its transcriptional control is partially mediated by a guanine-rich sequence in its promoter region, which can fold into a secondary DNA structure known as a G-quadruplex (G4).[[“]][4] Stabilization of this G4 structure acts as a transcriptional repressor, making it an attractive target for anticancer drug development.[1][2][5] This guide presents a head-to-head comparison of several prominent c-Myc G4 stabilizers, offering a comprehensive overview of their binding affinity, selectivity, and cellular activity.
Quantitative Data Summary
The following tables summarize the performance of various classes of c-Myc G-quadruplex stabilizers based on published experimental data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro G-Quadruplex Stabilization and Binding Affinity
| Compound Class | Representative Compound | ΔTm (°C) for c-Myc G4 (FRET Assay) | Binding Affinity (K D ) | Selectivity over Duplex DNA | Reference |
| Carbazoles | Compound 25 | 23.4 | Not Reported | High | [1] |
| BTCf | Not Reported | Not Reported | High (selective "turn-on" fluorescence) | [1] | |
| Indoloquinolines | Compound 28 | 26.6 | K D duplex /K D c-MYC = 8.0 (MST) | Good | [1][4] |
| Compound 5 | 26.6 | Not Reported | Not Reported | [4] | |
| Compound 7 | 17 (CD melting) | Not Reported | Not Reported | [6] | |
| Macrocyclic Compounds | TMPyP4 | 16.4 | Not Reported | Can interact with duplex DNA | [1] |
| phen 2 N 4 (Compound 3) | 17.2 | EC 50 = 0.87 µM (FID) | Selective for G4 over duplex DNA | [6] | |
| Imidazole Derivatives | Compound 41 | 4.4 | Not Reported | Not Reported | [1] |
| IZTZ-1 (Compound 45) | 15 | Not Reported | Not Reported | [4] | |
| Compound 24 | 12.8 | Not Reported | Not Reported | [6] | |
| Quinazoline Derivatives | Sysu-ID-01 (Compound 40) | 9 | Not Reported | Binds to NM23-H2 protein | [6] |
| Phenoxazones | Phenoxazone B5 (Compound 22) | Not Reported | Not Reported | Not Reported | [4] |
| Thiazole Peptides | TH3 | Not Reported | Preferential stabilization of c-Myc G4 | High selectivity over other promoter G4s | [7] |
| Estrone-Based Derivatives | Est-3 | 13.2 | Not Reported | Preferentially stabilizes parallel G4s | [8] |
-
ΔTm: Change in melting temperature of the G-quadruplex DNA upon ligand binding, indicating stabilization. A higher ΔTm suggests stronger stabilization.
-
K D : Dissociation constant, a measure of binding affinity. A lower K D indicates stronger binding.
-
FID: Fluorescent Intercalator Displacement assay.
-
MST: Microscale Thermophoresis.
-
CD: Circular Dichroism.
Table 2: Cellular Activity of c-Myc G-Quadruplex Stabilizers
| Compound Class | Representative Compound | Cell Line(s) | IC 50 | c-Myc Expression Downregulation | In Vivo Efficacy | Reference |
| Carbazoles | BTCf | Not Reported | Not Reported | 75% (mRNA), 80% (protein) | Not Reported | [1] |
| Indoloquinolines | Compound 28 | Raji (Burkitt's lymphoma) | 4.7 µM | Yes | Tumor growth inhibition (27.4% reduction) in a Raji xenograft model | [1][4] |
| Compound 6 | Raji | 2.3 µM | Not Reported | Not Reported | [6] | |
| Compound 7 | Raji | 3.1 µM | Not Reported | Not Reported | [6] | |
| Triazole-indoloquinoline hybrid (Compound 10) | A549 (lung cancer) | 0.02–5.53 µM | Yes | Significant inhibition of cancer cell proliferation (38%) in a xenograft model | [4] | |
| Macrocyclic Compounds | TMPyP4 | Various | 0.7–0.9 µM | Yes | Inhibits tumor growth in vivo | [1][9] |
| Imidazole Derivatives | Compound 41 | Various cancer cell lines | ~1 µM | Yes | Not Reported | [1][4] |
| IZTZ-1 (Compound 45) | Melanoma, Breast cancer | 2.2 µM | Yes | Inhibited tumor growth in a breast cancer xenograft model | [4] | |
| Compound 24 | Jurkat (leukemia) | Not Reported | 66% at 25 µM | Not Reported | [6] | |
| Quinazoline Derivatives | Isaindigotone derivative (Compound 43) | SiHa (cervical cancer) | Not Reported | Yes (by disrupting NM23-H2 interaction) | Inhibited tumor growth by 48-65% in a xenograft model | [6] |
| Thiazole Peptides | TH3 | Not Reported | Antiproliferative activity | Specific inhibition of c-Myc expression | Not Reported | [7] |
| Estrone-Based Derivatives | Est-3 | HeLa, HepG2 | ~5.0-5.2 µM | Downregulates c-KIT gene expression | Not Reported | [8] |
-
IC 50 : Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures relevant to the study of c-Myc G-quadruplex stabilizers.
Caption: c-Myc G4 stabilizer mechanism.
Caption: FRET melting assay workflow.
Caption: Luciferase reporter assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stabilization of the c-Myc G-quadruplex upon ligand binding.[10][11]
-
Oligonucleotide Preparation: A single-stranded DNA oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other.
-
Annealing: The oligonucleotide is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to facilitate G-quadruplex formation.
-
Assay Reaction: The annealed oligonucleotide is mixed with the test compound at various concentrations in a multi-well plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C at a controlled ramp rate (e.g., 1°C/minute).
-
Data Acquisition: The fluorescence of the donor fluorophore is monitored continuously during the temperature increase. As the G-quadruplex unfolds, the distance between the donor and acceptor increases, leading to an increase in donor fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, represented by the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to the G-quadruplex.[12][13]
-
Immobilization: A biotinylated c-Myc G-quadruplex forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: The test compound (analyte) is flowed over the sensor chip surface at various concentrations. Binding of the compound to the immobilized G-quadruplex results in a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data (RU vs. time) to a suitable binding model.
-
Affinity Determination: The equilibrium dissociation constant (K D ) is calculated as the ratio of k_off to k_on. A steady-state analysis can also be performed by plotting the equilibrium binding response against the analyte concentration.
Dual-Luciferase Reporter Assay
This cell-based assay is used to assess the ability of a compound to inhibit c-Myc transcription.[9][14][15]
-
Plasmid Construction: A reporter plasmid is constructed by cloning the c-Myc promoter region containing the G-quadruplex forming sequence upstream of a firefly luciferase gene (e.g., in the pGL4.10 vector). A second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40) is used as an internal control for transfection efficiency and cell viability.
-
Cell Culture and Transfection: A suitable cancer cell line is co-transfected with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After transfection, the cells are treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and specific substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in the presence of the compound indicates repression of c-Myc promoter activity.
This guide provides a foundational understanding of the current landscape of c-Myc G-quadruplex stabilizers. The presented data and protocols are intended to assist researchers in making informed decisions for their specific research and development goals. It is important to note that the field is rapidly evolving, with new compounds and methodologies continually emerging.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. consensus.app [consensus.app]
- 4. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosensor-Surface Plasmon Resonance: Label-Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of G-quadruplex structures that possess transcriptional regulating functions in the Dele and Cdc6 CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Downstream Effects of c-Myc Inhibition: A Comparative Guide
The c-Myc oncoprotein is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and metabolism.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[2][3] However, the development of effective c-Myc inhibitors has been challenging. This guide provides a comparative analysis of a hypothetical c-Myc inhibitor, designated "Inhibitor 5," alongside well-characterized alternatives, offering insights into the validation of their downstream effects for researchers, scientists, and drug development professionals.
Mechanism of Action: Diverse Strategies to Target a Master Regulator
The strategies to inhibit c-Myc function are varied, primarily falling into two categories: direct and indirect inhibition.[4]
-
Direct inhibitors physically interfere with the c-Myc protein's ability to form a functional complex with its obligate partner, Max.[1][4] This heterodimer is essential for c-Myc to bind to DNA and regulate gene expression.[5][6]
-
Indirect inhibitors target upstream or downstream components of the c-Myc signaling pathway.[4] For instance, some inhibitors target the expression of the MYC gene itself or the stability of the c-Myc protein.[4]
This guide will compare our hypothetical Inhibitor 5 with two well-established c-Myc inhibitors:
-
10058-F4 : A small molecule that directly binds to c-Myc and prevents its interaction with Max.[1][3][6]
-
JQ1 : An indirect inhibitor that targets BRD4, a protein involved in the transcriptional activation of MYC and its target genes.[4]
Comparative Performance: A Data-Driven Overview
To objectively assess the efficacy of these inhibitors, a series of in vitro experiments are typically performed. The following table summarizes key quantitative data for our hypothetical Inhibitor 5 against the established alternatives.
| Parameter | Inhibitor 5 (Hypothetical) | 10058-F4 | JQ1 |
| Target | c-Myc/Max Interaction | c-Myc/Max Interaction | BRD4 |
| IC₅₀ (Cell Viability) | 5 µM (in P493-6 Cells) | 35-65 µM (in various cell lines) | 100-300 nM (in various cell lines) |
| Effect on c-Myc Target Gene Expression (e.g., NCL, ODC1) | 80% reduction at 10 µM | 50-70% reduction at 50 µM | 60-80% reduction at 200 nM |
| Induction of Apoptosis (% Annexin V positive cells) | 60% at 10 µM | 40% at 75 µM | 50% at 250 nM |
Note: The data for Inhibitor 5 is illustrative. IC₅₀ values and other quantitative measures can vary significantly depending on the cell line and experimental conditions.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: The c-Myc signaling pathway and points of intervention for inhibitors.
Caption: A typical experimental workflow for validating c-Myc inhibitors.
Caption: Logical relationship between the compared c-Myc inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., P493-6, a human B-cell line with inducible c-Myc expression) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
This technique is used to determine if two proteins are interacting in a cell.
-
Cell Lysis: Treat cells with the c-Myc inhibitor for the desired time, then lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against c-Myc or Max overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method quantifies the amount of a specific mRNA, allowing for the measurement of changes in gene expression.
-
RNA Extraction: Treat cells with the c-Myc inhibitor and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the c-Myc target gene of interest (e.g., NCL, ODC1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, along with a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in inhibitor-treated cells compared to control cells using the ΔΔCt method.
Conclusion
The validation of downstream effects is a critical step in the development of any c-Myc inhibitor. By employing a combination of cell viability assays, protein-protein interaction studies, and gene expression analysis, researchers can build a comprehensive profile of a compound's activity. This comparative guide, using a hypothetical "Inhibitor 5" alongside established molecules like 10058-F4 and JQ1, provides a framework for the objective evaluation of novel c-Myc targeting agents, ultimately aiding in the advancement of new cancer therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of c-Myc Inhibitors: MYCMI-6 vs. 10074-G5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two small molecule inhibitors of the oncoprotein c-Myc: MYCMI-6 and 10074-G5. This analysis is supported by experimental data from preclinical studies.
Initially, this guide intended to compare MYCMI-6 with "c-Myc inhibitor 5." Further investigation identified "this compound" as DA3, a fluorescent, long-chain-bridged bispurine that selectively targets the c-MYC G-quadruplex. However, a comprehensive search of available scientific literature did not yield any in vivo efficacy data for DA3. Consequently, this guide has been adapted to compare MYCMI-6 with another well-characterized c-Myc inhibitor, 10074-G5, for which in vivo data is publicly available. This comparison provides valuable insights into the challenges and progress in the development of clinically effective c-Myc inhibitors.
Mechanism of Action: Targeting the c-Myc/Max Heterodimer
The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[1] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to E-box sequences in the promoter regions of target genes, driving their expression. Both MYCMI-6 and 10074-G5 are small molecules designed to inhibit c-Myc's function by disrupting the crucial c-Myc/Max protein-protein interaction, thereby preventing the transcription of c-Myc target genes.[1][2]
In Vivo Efficacy Comparison
The in vivo efficacy of MYCMI-6 and 10074-G5 has been evaluated in preclinical xenograft models of cancer. The following table summarizes the key findings from these studies.
| Parameter | MYCMI-6 | 10074-G5 |
| Cancer Model | MYCN-amplified Neuroblastoma (SK-N-DZ cells) | Burkitt's Lymphoma (Daudi cells) |
| Animal Model | Athymic nude mice | C.B-17 SCID mice |
| Dosing Regimen | 20 mg/kg, intraperitoneally (i.p.), daily for 1-2 weeks | 20 mg/kg, intravenously (i.v.), daily for 5 consecutive days |
| Tumor Growth Inhibition | Significantly reduced tumor cell proliferation and induced massive apoptosis.[1][3] | No significant inhibition of tumor growth.[4][5] |
| Pharmacokinetics | Data not extensively reported in the provided search results. | Rapidly metabolized, with a plasma half-life of 37 minutes. Peak plasma concentration was 10-fold higher than peak tumor concentration.[4][5][6] |
| Toxicity | Well-tolerated with only slight and temporal effects on body weight.[1] | No significant decreases in body weight were observed.[7] |
| Mechanism of In Vivo In-efficacy | Not applicable, as it showed efficacy. | Rapid metabolism to inactive metabolites, resulting in insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the experimental workflows for the efficacy studies of MYCMI-6 and 10074-G5.
MYCMI-6 in a Neuroblastoma Xenograft Model
-
Cell Line and Animal Model: Human MYCN-amplified neuroblastoma cells (SK-N-DZ) were used. These cells were injected into the flank of athymic nude mice.[1]
-
Tumor Establishment: The tumors were allowed to grow to a volume of 100-200 mm³ before the commencement of treatment.[1]
-
Drug Administration: Mice were treated with MYCMI-6 at a dose of 20 mg/kg body weight, administered via intraperitoneal injection daily for one to two weeks. A control group received vehicle injections.[1]
-
Efficacy Assessment: The primary endpoints were the induction of apoptosis and the reduction of tumor cell proliferation. Apoptosis was assessed by TUNEL staining of tumor tissues, and proliferation was evaluated by Ki67 staining.[1]
-
Pharmacodynamic Analysis: The in vivo target engagement of MYCMI-6 was confirmed by a significant reduction in the MYCN:MAX interaction in the tumor tissue of treated mice, as determined by in situ proximity ligation assay (isPLA).[1]
10074-G5 in a Burkitt's Lymphoma Xenograft Model
-
Cell Line and Animal Model: Human Burkitt's lymphoma cells (Daudi) were implanted in C.B-17 SCID mice.[4][5]
-
Tumor Establishment: Once tumors were established, mice were randomized into treatment and control groups.[4]
-
Drug Administration: 10074-G5 was administered intravenously at a dose of 20 mg/kg daily for five consecutive days. The control group received a vehicle solution, and a positive control group was treated with doxorubicin.[4]
-
Efficacy Assessment: Tumor volumes and mouse body weights were measured twice weekly to assess anti-tumor activity and toxicity.[4][7]
-
Pharmacokinetic and Pharmacodynamic Analysis: Plasma and tumor concentrations of 10074-G5 were measured at various time points after administration to determine its pharmacokinetic profile. The inhibition of c-Myc/Max dimerization in the Daudi xenografts was assessed by co-immunoprecipitation at 2 and 24 hours post-treatment.[4][5]
Conclusion
This comparative guide highlights the differential in vivo efficacy of two c-Myc inhibitors, MYCMI-6 and 10074-G5. While both compounds target the same critical protein-protein interaction, their preclinical outcomes diverge significantly. MYCMI-6 demonstrated promising anti-tumor activity in a neuroblastoma model, effectively inducing apoptosis and reducing cell proliferation.[1][3] In contrast, 10074-G5 failed to inhibit tumor growth in a lymphoma xenograft model due to its rapid metabolism and inability to achieve sufficient concentrations within the tumor.[4][5]
The case of 10074-G5 underscores a significant challenge in drug development: translating potent in vitro activity into in vivo efficacy. The success of MYCMI-6 in the preclinical setting, however, offers encouragement for the continued development of direct c-Myc inhibitors as a viable therapeutic strategy for c-Myc-driven cancers. Future studies should focus on optimizing the pharmacokinetic properties of c-Myc inhibitors to ensure adequate tumor exposure and on expanding their evaluation in a broader range of preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Independent Verification of c-Myc Inhibitor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation and a key target in cancer therapy. Its activity is dependent on the formation of a heterodimer with its partner protein, Max, which then binds to DNA to activate transcription. Small molecule inhibitors that disrupt the c-Myc/Max interaction are therefore of significant therapeutic interest. This guide provides an objective comparison of the binding affinities of selected c-Myc inhibitors, supported by experimental data and detailed methodologies to aid in the independent verification of these findings.
Comparative Analysis of c-Myc Inhibitor Binding Affinities
The following table summarizes the binding affinities of several small molecule inhibitors targeting the c-Myc protein. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Inhibitor | Target Domain | Binding Affinity (Kd) | Method |
| 10074-G5 | c-Myc bHLH-ZIP | 2.8 µM[1][2][3][4] | Fluorescence Polarization / NMR[2][5] |
| 10058-F4 | c-Myc bHLH-ZIP | ~2.5 µM[5] | Fluorescence Polarization[5] |
| MYCMI-6 | c-Myc bHLH-ZIP | 1.6 ± 0.5 µM[6] | Surface Plasmon Resonance (SPR)[6] |
| MYCi361 | MYC | 3.2 µM[7] | Not Specified |
| MYCi975 | MYC/MAX interaction | Not Specified | Not Specified |
| ZINC15675948 | c-MYC | pKi of 0.05 µM (predicted) | Molecular Docking[8] |
Note: The binding affinity of 10058-F4 has been reported with some variability in the literature. The value presented here is a representative figure. Predicted binding affinities from computational studies, such as for ZINC15675948, should be interpreted with caution until experimentally validated.
c-Myc Signaling Pathway and Inhibitor Intervention
The c-Myc signaling pathway plays a central role in cell cycle progression, proliferation, and metabolism. Direct inhibitors, such as 10074-G5 and 10058-F4, function by binding to the c-Myc protein and preventing its heterodimerization with Max.[1][9] This disruption is critical as the c-Myc/Max heterodimer is the transcriptionally active complex that binds to E-box sequences in the promoter regions of target genes.[2] Indirect inhibitors, on the other hand, may target upstream regulators of c-Myc expression or downstream effectors.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for c-Myc Inhibitor 5
The responsible disposal of potent small molecule compounds like c-Myc inhibitors is critical for ensuring laboratory safety and environmental protection. As "c-Myc inhibitor 5" is not a standardized chemical name, this guide provides a framework based on general best practices for the disposal of research-grade, small molecule c-Myc inhibitors, such as 10058-F4. Researchers must always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific inhibitor in use and adhere strictly to their institution's Environmental Health and Safety (EHS) guidelines.[1]
Due to their biological activity and potential hazards, c-Myc inhibitors and any materials contaminated with them must be treated as hazardous chemical waste.[2] Under no circumstances should these chemicals or their solutions be disposed of down the drain or in regular solid waste containers.[1][2]
Key Safety and Disposal Information
The following table summarizes the essential safety and logistical information for handling and disposing of c-Myc inhibitors.
| Aspect | Specification | Guideline / Rationale |
| Hazard Classification | Typically classified as: Acutely Toxic (Oral), Skin Irritant, Serious Eye Irritant, and potentially Carcinogenic.[3][4] | These compounds are biologically active and designed to interfere with cellular processes. Assume high toxicity. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a standard laboratory coat.[2][5] | To prevent exposure through skin contact, eye splash, or contamination of personal clothing. |
| Handling Environment | All weighing of powders and preparation of solutions should be performed in a certified chemical fume hood.[1][5] | To prevent inhalation of the powdered compound. |
| Solid Waste | Includes unused/expired powder, contaminated gloves, pipette tips, tubes, and other disposable labware. | Collect in a designated, leak-proof, and clearly labeled hazardous solid waste container.[5][6] |
| Liquid Waste | Includes unused stock solutions (e.g., in DMSO) and working solutions. | Collect in a designated, leak-proof hazardous liquid waste container compatible with the solvent.[1][2][6] |
| Sharps Waste | Includes needles, syringes, or other sharps contaminated with the inhibitor. | Dispose of immediately in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[2] |
| Empty Containers | The original inhibitor container. | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[2] After rinsing and defacing the label, the container may be disposed of as non-hazardous waste per institutional policy.[1] |
| Waste Storage | Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[2] | The storage area should be secure, well-ventilated, and away from general laboratory traffic to await pickup.[1] |
Detailed Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following steps outline the procedure for managing waste generated from the use of c-Myc inhibitors.
Step 1: Hazard Identification and Personal Protective Equipment (PPE)
Before handling any waste, review the specific Safety Data Sheet (SDS) for the c-Myc inhibitor being used. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[2][5]
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent hazardous reactions and ensure correct disposal.[7]
-
Solid Waste : Collect all disposable materials that have come into contact with the c-Myc inhibitor, such as gloves, wipes, and plasticware, in a dedicated hazardous waste container.[5][6] This container should be lined with a durable plastic bag and clearly labeled.
-
Liquid Waste : Collect all solutions containing the c-Myc inhibitor in a designated, leak-proof hazardous waste container.[1][6] Ensure the container is made of a material compatible with the solvent (e.g., DMSO).[6] Never mix incompatible waste streams.[2]
-
Sharps : Dispose of any contaminated needles, scalpels, or other sharps immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[2]
Step 3: Container Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Write the full chemical name(s) of the contents, including solvents and their approximate concentrations.[1][5]
-
Keep the container sealed except when adding waste.[7]
-
Store the labeled container in a designated and secure Satellite Accumulation Area within the laboratory until it is ready for pickup.[2][7]
Step 4: Arranging Final Disposal
Once a waste container is full or has reached its designated accumulation time limit, arrange for its removal through your institution's EHS department.[5] Follow your institution's specific procedures for requesting a chemical waste pickup.[1] Do not attempt to treat or dispose of the chemical waste yourself.[6]
Step 5: Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel from the area and ensure it is well-ventilated.[6] Wearing full PPE, use an appropriate absorbent material to contain and clean up the spill.[2][6] All cleanup materials must be collected and disposed of as hazardous waste.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of c-Myc inhibitor waste.
Caption: Workflow for the safe segregation and disposal of c-Myc inhibitor waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 10074-G5 | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling c-Myc Inhibitor 10074-G5
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of the c-Myc Inhibitor 10074-G5 in a Laboratory Setting.
This document provides critical safety protocols, logistical plans for handling and disposal, and detailed experimental procedures for the c-Myc inhibitor 10074-G5. Adherence to these guidelines is essential for ensuring personnel safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
The c-Myc inhibitor 10074-G5 is classified as a hazardous substance and must be handled with care. All personnel must be familiar with its potential hazards before commencing any work.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is mandatory when handling 10074-G5. The following PPE should be worn at all times:
-
Chemical-Resistant Gloves: Impervious gloves, such as nitrile, are required to prevent skin contact.
-
Laboratory Coat: A buttoned lab coat must be worn to protect from spills and contamination.
-
Eye Protection: Safety glasses or goggles are necessary to shield the eyes from splashes or airborne particles.
-
Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosol generation, a fume hood or appropriate respiratory protection should be utilized.[1]
Hazard Identification: The compound 10074-G5 presents several health risks:
-
Acute Toxicity: Toxic if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area to prevent further exposure.
-
Don the appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
For solutions, absorb the spill using an inert material such as vermiculite, sand, or earth.
-
Place all contaminated materials into a sealed and clearly labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, such as ethanol, followed by soap and water.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[1]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1]
-
Inhalation: Move the individual to an area with fresh air.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of the inhibitor and ensuring environmental safety.
Storage:
-
Store the compound at -20°C for long-term stability.[2]
-
Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or -20°C for up to one year.
Disposal: The disposal of 10074-G5 and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation: All waste containing 10074-G5, including unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Container Requirements: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the name "10074-G5," and its associated hazards (e.g., Toxic, Irritant).[1]
-
Waste Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area. Keep the container closed at all times except when adding waste.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the c-Myc inhibitor 10074-G5.
Table 1: In Vitro Efficacy
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Daudi | Burkitt's Lymphoma | 15.6 | [3] |
| HL-60 | Promyelocytic Leukemia | 13.5 | [3] |
| Kelly | Neuroblastoma | 22.5 | [3] |
Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg i.v. dose)
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | 37 minutes | [3] |
| Peak Plasma Concentration (Cmax) | 58 µM | [3] |
| Peak Tumor Concentration | ~5.8 µM | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a generalized method for determining the cytotoxic effects of 10074-G5 on cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.[3]
-
Compound Addition: Treat the cells with a serial dilution of 10074-G5 (typically ranging from 1-100 µM) dissolved in DMSO and diluted in culture medium. A vehicle control (DMSO) should be included.[3]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Caption: A step-by-step workflow of the MTT cell viability assay.
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Dimerization
This protocol is used to assess the ability of 10074-G5 to disrupt the interaction between c-Myc and Max within a cellular context.
Methodology:
-
Cell Lysis: Harvest and lyse cells treated with 10074-G5 or a vehicle control in a suitable lysis buffer to extract total cellular proteins.[3]
-
Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody to pull down c-Myc and any interacting proteins.[3]
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.[3]
-
Washes: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Max antibody to detect the amount of Max that was co-immunoprecipitated with c-Myc. A decrease in the Max signal in the 10074-G5 treated sample compared to the control indicates a disruption of the c-Myc/Max interaction.
c-Myc Signaling Pathway and Inhibitor Action
The c-Myc oncoprotein is a transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis.[2] It exerts its function by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to E-box sequences in the promoter regions of target genes, activating their transcription.[2]
The inhibitor 10074-G5 functions by directly binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of the c-Myc monomer.[3] This binding event distorts the conformation of the bHLH-ZIP domain, thereby preventing its association with Max.[3] By inhibiting the formation of the functional c-Myc/Max heterodimer, 10074-G5 effectively blocks the transcription of c-Myc target genes.
Caption: Simplified c-Myc signaling pathway and the mechanism of action for 10074-G5.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
